molecular formula C18H33NO4 B175380 N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone CAS No. 172670-99-4

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

Cat. No.: B175380
CAS No.: 172670-99-4
M. Wt: 327.5 g/mol
InChI Key: IKQUESGRCDRZTI-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide is a N-acyl-amino acid.

Properties

IUPAC Name

3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h15-16,20H,2-14H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQUESGRCDRZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470555
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172670-99-4
Record name 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone
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Foundational & Exploratory

The Pivotal Role of N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This long-chain N-acyl homoserine lactone (AHL) plays a crucial role in regulating gene expression in a cell-density-dependent manner, influencing a variety of physiological processes, including symbiosis, virulence, and biofilm formation. This technical guide provides an in-depth exploration of the synthesis, perception, and function of 3-OH-C14-HSL, with a particular focus on its well-characterized role in Rhizobium leguminosarum and its putative involvement in Pseudomonas fluorescens.

Chemical and Physical Properties

This compound is a fatty acid derivative of a homoserine lactone. Its structure consists of a five-membered lactone ring attached to an N-acylated 14-carbon chain with a hydroxyl group at the third carbon position.

PropertyValueReference
Molecular Formula C₁₈H₃₃NO₄[1][2]
Molecular Weight 327.46 g/mol [3][4]
IUPAC Name 3-hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide[1]
CAS Number 172670-99-4[3][4]
Synonyms 3-hydroxy-C14-HSL, N-(β-Hydroxytetradecanoyl)-DL-homoserine lactone
Purity (Commercially available) ≥96% (HPLC)[3][4]
Storage Temperature -20°C[3][4]

The cinRI Quorum Sensing System in Rhizobium leguminosarum

In the nitrogen-fixing bacterium Rhizobium leguminosarum, the synthesis and response to a specific variant, N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3-OH-C14:1-HSL), are governed by the cinRI locus.[5] This system is considered to be at the apex of a complex quorum-sensing hierarchy.

Synthesis of 3-OH-C14:1-HSL

The biosynthesis of 3-OH-C14:1-HSL is catalyzed by the LuxI-type synthase, CinI.[6] The expression of the cinI gene is, in turn, regulated by the LuxR-type transcriptional regulator, CinR, in a cell-density-dependent manner. This creates a positive feedback loop where the presence of 3-OH-C14:1-HSL enhances its own production.[6]

Signaling Pathway

cluster_synthesis Synthesis of 3-OH-C14:1-HSL cluster_cell Bacterial Cell CinI CinI 3-OH-C14:1-HSL_ext 3-OH-C14:1-HSL_ext CinI->3-OH-C14:1-HSL_ext Biosynthesis Precursors Precursors Precursors->CinI Acyl-ACP/CoA + SAM 3-OH-C14:1-HSL_int 3-OH-C14:1-HSL 3-OH-C14:1-HSL_ext->3-OH-C14:1-HSL_int Diffusion CinR CinR 3-OH-C14:1-HSL_int->CinR Binding CinR_AHL CinR-AHL Complex cinI_gene cinI gene CinR_AHL->cinI_gene Positive Feedback Other_QS_genes Other QS Loci (e.g., rhiI) CinR_AHL->Other_QS_genes Regulation Plasmid_transfer_genes Plasmid Transfer Genes CinR_AHL->Plasmid_transfer_genes Stimulation

Caption: The cinRI quorum sensing circuit in Rhizobium leguminosarum.

As the bacterial population density increases, the extracellular concentration of 3-OH-C14:1-HSL rises. This molecule can diffuse across the bacterial cell membrane.[6] Inside the cell, 3-OH-C14:1-HSL binds to the CinR protein. While the precise binding affinity has not been quantitatively determined, this binding event is believed to induce a conformational change in CinR, activating it as a transcriptional regulator. The CinR-AHL complex then binds to specific DNA sequences, known as cin boxes, in the promoter regions of target genes, modulating their expression.

Regulatory Cascade

The CinR/3-OH-C14:1-HSL system acts as a master regulator, influencing other quorum-sensing systems within R. leguminosarum. For instance, a mutation in cinI or cinR not only abolishes the production of 3-OH-C14:1-HSL but also leads to a significant reduction in the synthesis of other AHLs, including N-hexanoyl- and N-octanoyl-L-homoserine lactones.[6] This is due to the reduced expression of other AHL synthase genes, such as rhiI, which is part of the rhi operon.[6] The expression of rhiI is positively regulated by RhiR, and the expression of rhiR appears to be influenced by the CinRI system.[6]

Furthermore, 3-OH-C14:1-HSL has been shown to stimulate the transfer of the symbiotic plasmid pRL1JI, indicating its role in horizontal gene transfer.[6]

Putative Role in Pseudomonas fluorescens

In some strains of Pseudomonas fluorescens, a related molecule, N-(3-hydroxy-7-cis-tetradecenoyl)-homoserine lactone, has been identified. Its synthesis is associated with a putative novel N-acylhomoserine lactone synthase, HdtS.[3] While the complete signaling pathway and the full range of regulated genes in P. fluorescens are not as well-defined as the cinRI system in Rhizobium, the presence of this long-chain AHL suggests its involvement in regulating important phenotypes such as secondary metabolite production and biofilm formation.

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines the liquid-liquid extraction of 3-OH-C14-HSL from bacterial culture supernatant, followed by purification using solid-phase extraction (SPE).

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Nitrogen gas stream

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the late exponential or early stationary phase.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant and filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Liquid-Liquid Extraction: a. Transfer the cell-free supernatant to a separatory funnel. b. Add an equal volume of acidified ethyl acetate and shake vigorously for 2 minutes. c. Allow the phases to separate and collect the upper organic phase. d. Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Drying and Concentration: a. Pool the organic phases and dry over anhydrous magnesium sulfate. b. Filter to remove the magnesium sulfate. c. Concentrate the extract to near dryness using a rotary evaporator at 30°C. d. Evaporate the remaining solvent under a gentle stream of nitrogen gas.

  • Solid-Phase Extraction (SPE) Purification: a. Condition the C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water. b. Resuspend the dried extract in a small volume of water and load it onto the conditioned SPE cartridge. c. Wash the cartridge with a polar solvent (e.g., water) to remove hydrophilic impurities. d. Elute the AHLs with a less polar solvent (e.g., methanol or acetonitrile). e. Dry the eluted fraction under a nitrogen stream.

  • Storage: Resuspend the purified extract in a known volume of acetonitrile or ethyl acetate and store at -20°C.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general framework for the quantification of 3-OH-C14-HSL using HPLC-MS/MS. Specific parameters will need to be optimized for the instrument used.

Materials:

  • Purified AHL extract

  • Synthetic 3-OH-C14-HSL standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reversed-phase HPLC column

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the synthetic 3-OH-C14-HSL standard in acetonitrile to create a standard curve (e.g., ranging from nM to µM concentrations).

  • HPLC Separation: a. Equilibrate the C18 column with the initial mobile phase conditions. b. Inject a known volume of the purified extract or standard. c. Separate the components using a gradient of acetonitrile and water, both typically containing 0.1% formic acid. A common gradient might be a linear increase from 10% to 90% acetonitrile over 20-30 minutes.

  • Mass Spectrometry Detection: a. Use an electrospray ionization (ESI) source in positive ion mode. b. Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific transition of 3-OH-C14-HSL. The precursor ion will be [M+H]⁺ (m/z 328.2), and a characteristic product ion (e.g., the homoserine lactone moiety at m/z 102.1) should be monitored.

  • Quantification: a. Integrate the peak areas for the MRM transition in both the standards and the samples. b. Construct a standard curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of 3-OH-C14-HSL in the samples by interpolating their peak areas on the standard curve.

β-Galactosidase Reporter Assay for Quorum Sensing Activity

This protocol describes a method to assess the transcriptional activation of a promoter responsive to 3-OH-C14-HSL using a lacZ reporter gene.

Materials:

  • Reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or a custom-built strain with a CinR-responsive promoter fused to lacZ)

  • Growth medium for the reporter strain

  • AHL extract or synthetic 3-OH-C14-HSL

  • Z-buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na₂CO₃ solution

  • Chloroform

  • 0.1% SDS

Procedure:

  • Culture Preparation: Grow the reporter strain overnight in the appropriate medium.

  • Induction: Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh medium. Add different concentrations of the AHL extract or synthetic 3-OH-C14-HSL to the cultures. Include a negative control with no added AHL.

  • Growth: Incubate the cultures with shaking at the optimal temperature for the reporter strain until they reach mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

  • Cell Permeabilization: a. Transfer 1 mL of each culture to a microcentrifuge tube. b. Record the OD₆₀₀ of each culture. c. Add 100 µL of chloroform and 50 µL of 0.1% SDS to each tube. d. Vortex vigorously for 10 seconds to permeabilize the cells.

  • Enzyme Assay: a. Pre-warm the permeabilized cells and the ONPG solution to 28°C. b. Start the reaction by adding 200 µL of ONPG solution to each tube and start a timer. c. Incubate at 28°C until a yellow color develops. d. Stop the reaction by adding 500 µL of 1 M Na₂CO₃. e. Record the reaction time.

  • Measurement: a. Centrifuge the tubes to pellet cell debris. b. Measure the absorbance of the supernatant at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering).

  • Calculation of Miller Units: Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time (min) × Volume (mL) × OD₆₀₀)

Start Start Grow_Reporter_Strain Grow Reporter Strain Start->Grow_Reporter_Strain Induce_with_AHL Induce with 3-OH-C14-HSL Grow_Reporter_Strain->Induce_with_AHL Incubate Incubate to mid-log phase Induce_with_AHL->Incubate Permeabilize_Cells Permeabilize Cells Incubate->Permeabilize_Cells Add_ONPG Add ONPG and start timer Permeabilize_Cells->Add_ONPG Incubate_for_color Incubate for color development Add_ONPG->Incubate_for_color Stop_Reaction Stop reaction with Na2CO3 Incubate_for_color->Stop_Reaction Measure_Absorbance Measure A420 and A550 Stop_Reaction->Measure_Absorbance Calculate_Miller_Units Calculate Miller Units Measure_Absorbance->Calculate_Miller_Units

Caption: Workflow for the β-galactosidase reporter assay.

Conclusion and Future Directions

This compound is a central signaling molecule in the quorum-sensing networks of several Gram-negative bacteria. In Rhizobium leguminosarum, the CinRI system, utilizing 3-OH-C14:1-HSL, functions as a master regulator, orchestrating a complex gene expression cascade that influences other quorum-sensing circuits and horizontal gene transfer. While the synthase and primary regulator have been identified, further research is needed to precisely quantify the binding affinity of 3-OH-C14-HSL to CinR and to fully elucidate the downstream signaling pathways and the complete regulon of this important molecule. In other bacteria, such as Pseudomonas fluorescens, the role of long-chain hydroxylated AHLs is less understood, presenting an exciting avenue for future investigation. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the synthesis, perception, and function of 3-OH-C14-HSL, which will undoubtedly contribute to a deeper understanding of bacterial communication and may inform the development of novel anti-virulence and biofilm-disrupting strategies.

References

The Synthesis of Long-Chain N-Acyl Homoserine Lactones: A Deep Dive into Biosynthesis, Regulation, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain N-acyl homoserine lactones (AHLs) are critical signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria. These intricate communication networks regulate a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. A thorough understanding of the biosynthesis of these signaling molecules is paramount for the development of novel anti-virulence therapies that disrupt bacterial communication. This technical guide provides an in-depth exploration of the biosynthesis pathway of long-chain AHLs, detailing the enzymatic machinery, regulatory circuits, and key experimental methodologies for their study.

The Core Biosynthetic Pathway

The synthesis of N-acyl homoserine lactones is catalyzed by a conserved family of enzymes known as LuxI-type synthases.[1][2][3] These enzymes utilize two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and an acylated acyl carrier protein (acyl-ACP) or, in some cases, an acyl-Coenzyme A (acyl-CoA), which donates the fatty acyl side chain.[1][4][5] The acyl chain length of AHLs can vary significantly, typically from 4 to 18 carbons, and may include modifications such as 3-oxo or 3-hydroxy substitutions.[6][7] Long-chain AHLs are generally considered to have acyl chains of more than eight carbons.[8]

The enzymatic reaction proceeds in two main steps:

  • Acylation of SAM: The α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the acyl-ACP or acyl-CoA thioester. This step forms an acylated SAM intermediate and releases the free ACP or CoA.

  • Lactonization: An intramolecular cyclization occurs where the carboxylate of the methionine moiety attacks the γ-carbon of the same molecule. This results in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA).[9]

The specificity for producing long-chain AHLs is primarily determined by the structure of the acyl-binding pocket within the LuxI-type synthase.[6][10][11] Crystal structures of several AHL synthases have revealed that enzymes producing long-chain AHLs, such as LasI from Pseudomonas aeruginosa (which synthesizes 3-oxo-C12-HSL), possess a hydrophobic tunnel that can accommodate longer acyl chains.[12][13] In contrast, synthases that produce short-chain AHLs, like EsaI from Pantoea stewartii (producing 3-oxo-C6-HSL), have a more restricted binding pocket.[6][14] Key amino acid residues lining this pocket play a crucial role in determining substrate specificity.[10][11]

Visualization of the Biosynthetic Pathway

Long-Chain AHL Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Acyl-ACP (long-chain) Acyl-ACP (long-chain) LuxI-type Synthase LuxI-type Synthase Acyl-ACP (long-chain)->LuxI-type Synthase S-adenosyl-L-methionine (SAM) S-adenosyl-L-methionine (SAM) S-adenosyl-L-methionine (SAM)->LuxI-type Synthase Long-chain AHL Long-chain AHL LuxI-type Synthase->Long-chain AHL Holo-ACP Holo-ACP LuxI-type Synthase->Holo-ACP 5'-methylthioadenosine (MTA) 5'-methylthioadenosine (MTA) LuxI-type Synthase->5'-methylthioadenosine (MTA)

Caption: Biosynthesis of long-chain N-acyl homoserine lactones.

Regulation of Long-Chain AHL Synthesis

The production of long-chain AHLs is often tightly regulated, frequently through a positive feedback loop involving a cognate LuxR-type transcriptional regulator.[15] In this system, the LuxI synthase produces a basal level of AHLs. As the bacterial population density increases, the extracellular concentration of AHLs rises. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor protein. This AHL-LuxR complex then acts as a transcriptional activator, binding to specific DNA sequences (often called lux boxes) in the promoter region of the luxI gene, leading to a rapid amplification of AHL synthesis.[2][16] This autoinduction ensures a synchronized gene expression response across the bacterial population.

Visualization of the Regulatory Pathway

AHL Synthesis Regulation cluster_genes Genetic Locus cluster_cellular_processes Cellular Processes luxI luxI gene LuxI Synthase LuxI Synthase luxI->LuxI Synthase Transcription & Translation luxR luxR gene LuxR Protein LuxR Protein luxR->LuxR Protein Transcription & Translation AHL AHL LuxI Synthase->AHL Synthesis AHL-LuxR Complex AHL-LuxR Complex LuxR Protein->AHL-LuxR Complex AHL->LuxR Protein Binding AHL-LuxR Complex->luxI Positive Feedback (Transcriptional Activation) AHL Synthase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify LuxI Synthase Purify LuxI Synthase Initiate with Enzyme Initiate with Enzyme Purify LuxI Synthase->Initiate with Enzyme Prepare Substrates (Acyl-CoA, SAM) Prepare Substrates (Acyl-CoA, SAM) Combine Substrates & Buffer Combine Substrates & Buffer Prepare Substrates (Acyl-CoA, SAM)->Combine Substrates & Buffer Prepare Reaction Buffer & DPIP Prepare Reaction Buffer & DPIP Prepare Reaction Buffer & DPIP->Combine Substrates & Buffer Combine Substrates & Buffer->Initiate with Enzyme Monitor Absorbance at 600 nm Monitor Absorbance at 600 nm Initiate with Enzyme->Monitor Absorbance at 600 nm Calculate Reaction Rate Calculate Reaction Rate Monitor Absorbance at 600 nm->Calculate Reaction Rate Determine Kinetic Parameters Determine Kinetic Parameters Calculate Reaction Rate->Determine Kinetic Parameters

References

Natural Producers of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone in Marine Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural production of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL), a key quorum-sensing molecule, by marine bacteria. This document details the known bacterial producers, quantitative data on its production, in-depth experimental protocols for its detection and quantification, and the underlying signaling pathways.

Introduction to this compound (3-OH-C14-HSL)

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. 3-OH-C14-HSL is a long-chain AHL that has been identified in several marine bacterial species. Its role in regulating various physiological processes, including biofilm formation, virulence, and symbiosis, makes it a molecule of significant interest for both basic research and drug development.

Known Marine Bacterial Producers of 3-OH-C14-HSL

Current research has identified the production of 3-OH-C14-HSL in at least two significant genera of marine bacteria:

  • Vibrio : Various species within the Vibrio genus, a group of gram-negative bacteria commonly found in marine environments, have been reported to produce a range of long-chain AHLs, including 3-OH-C14-HSL.[1] These molecules are key regulators of virulence and biofilm formation in pathogenic Vibrio species.

  • Ruegeria : The marine sponge symbiont Ruegeria sp. KLH11, a member of the Roseobacter clade, has been shown to produce 3-OH-C14-HSL.[2] In this bacterium, 3-OH-C14-HSL is considered a relatively abundant signaling molecule.[2]

Quantitative Production of 3-OH-C14-HSL

The concentration of 3-OH-C14-HSL produced by marine bacteria can vary significantly depending on the species, strain, and culture conditions. While comprehensive quantitative data across a wide range of marine bacteria is still an active area of research, the following table summarizes the available information.

Bacterial Species/StrainGrowth ConditionsConcentration of 3-OH-C14-HSLMethod of AnalysisReference
Ruegeria sp. KLH11Marine BrothRelatively abundantBioassay and TLC[2]
Vibrio tasmaniensis LGP32Not specifiedLimit of Detection: 36.58 nmol·L⁻¹UHPLC-HRMS/MS[3]

Experimental Protocols

Extraction of N-acyl Homoserine Lactones (AHLs) from Bacterial Cultures

This protocol describes a general method for the extraction of AHLs, including 3-OH-C14-HSL, from marine bacterial cultures.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Glass vials

Procedure:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 35°C.

  • Reconstitution and Storage:

    • Resuspend the dried extract in a small, known volume of ethyl acetate or acetonitrile (e.g., 1 mL).

    • Transfer the reconstituted extract to a glass vial and store at -20°C until analysis.

Analysis of 3-OH-C14-HSL by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation: The reconstituted AHL extract can be directly injected or further derivatized if necessary.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify 3-OH-C14-HSL by comparing the retention time and mass spectrum of the peak in the sample to that of a pure standard. The characteristic fragment ions of the homoserine lactone ring (m/z 102) and the acyl side chain can aid in identification.

Analysis of 3-OH-C14-HSL by Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

This method offers high sensitivity and specificity for the detection and quantification of AHLs.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Dilute the reconstituted AHL extract in the initial mobile phase.

  • UHPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from a low to high percentage of mobile phase B over a period of 10-15 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • HRMS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Full scan mode and targeted MS/MS (tandem mass spectrometry) of the precursor ion for 3-OH-C14-HSL ([M+H]⁺).

  • Data Analysis:

    • Identification: Confirm the presence of 3-OH-C14-HSL by its accurate mass (within a narrow mass tolerance window, e.g., <5 ppm) and the fragmentation pattern in the MS/MS spectrum.

    • Quantification: Create a calibration curve using serial dilutions of a pure 3-OH-C14-HSL standard to quantify its concentration in the sample.

Signaling Pathways and Experimental Workflows

LuxI/LuxR Quorum Sensing Pathway

The biosynthesis of 3-OH-C14-HSL is typically regulated by a LuxI/LuxR-type quorum-sensing system. The LuxI homolog is an AHL synthase that produces the signaling molecule, while the LuxR homolog is a transcriptional regulator that binds to the AHL at high concentrations to control the expression of target genes.

LuxI_LuxR_Pathway cluster_cell Bacterial Cell LuxI LuxI Synthase AHL_intra 3-OH-C14-HSL (intracellular) LuxI->AHL_intra Synthesizes LuxR_inactive Inactive LuxR LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active Promoter lux Promoter LuxR_active->Promoter Binds to Target_Genes Target Genes Proteins Effector Proteins (e.g., for biofilm, virulence) Target_Genes->Proteins Translation Promoter->Target_Genes Activates Transcription AHL_intra->LuxR_inactive Binds to AHL_extra 3-OH-C14-HSL (extracellular) AHL_intra->AHL_extra Diffusion caption LuxI/LuxR Quorum Sensing Pathway

Caption: LuxI/LuxR Quorum Sensing Pathway for 3-OH-C14-HSL production.

Experimental Workflow for AHL Analysis

The following diagram outlines a typical workflow for the identification and quantification of 3-OH-C14-HSL from marine bacteria.

AHL_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Culture Bacterial Culture (Marine Broth) Centrifugation Centrifugation Culture->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Drying Drying and Concentration (Rotary Evaporator) LLE->Drying Reconstitution Reconstitution (Acetonitrile/Ethyl Acetate) Drying->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS UHPLC_HRMS UHPLC-HRMS Analysis Reconstitution->UHPLC_HRMS Identification Identification (vs. Standard) GCMS->Identification UHPLC_HRMS->Identification Quantification Quantification (Calibration Curve) UHPLC_HRMS->Quantification caption Experimental Workflow for AHL Analysis

Caption: A typical experimental workflow for the analysis of AHLs.

References

An In-Depth Technical Guide to Gene Clusters Associated with N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic systems underlying the production of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL), a key signaling molecule in bacterial quorum sensing. This document details the core gene clusters, regulatory circuits, and provides established experimental protocols for their study.

Core Gene Clusters and Regulation

The biosynthesis of N-acyl-homoserine lactones (AHLs), including 3-OH-C14-HSL, is primarily governed by gene clusters containing homologs of the luxI and luxR genes, first identified in Vibrio fischeri. The LuxI-type proteins are AHL synthases, responsible for catalyzing the formation of the AHL molecule, while LuxR-type proteins are transcriptional regulators that bind to the cognate AHL, subsequently modulating gene expression.

A well-characterized gene cluster responsible for the production of a closely related molecule, N-(3-hydroxy-7-cis-tetradecanoyl)-L-homoserine lactone (3OH, C14:1-HSL), is the cinRI locus in Rhizobium leguminosarum.[1] Due to the high structural similarity and shared biosynthetic pathways, the information derived from the cinRI system serves as a primary model for understanding 3-OH-C14-HSL production.

  • cinI : This gene encodes the AHL synthase responsible for the production of 3OH, C14:1-HSL.[1] It is presumed to also synthesize the saturated 3-OH-C14-HSL, although the unsaturated form is often the more abundant product in this species.

  • cinR : This gene encodes the transcriptional regulator that binds to 3OH, C14:1-HSL. The CinR-AHL complex then acts as a transcriptional activator.[1]

The regulation of the cinRI locus exhibits a positive feedback loop, a common feature in quorum-sensing systems. The CinR/AHL complex binds to the promoter region of cinI, leading to a significant increase in its transcription. This autoinduction results in a rapid amplification of the AHL signal once a threshold population density is reached.[1]

The cinRI system in R. leguminosarum is considered to be at the apex of a regulatory hierarchy, influencing other quorum-sensing loci within the organism. For instance, the expression of the rhiI gene, located on the symbiotic plasmid, is significantly reduced in a cinI mutant, indicating a downstream regulatory effect.[1]

Quantitative Data on AHL Production

The production of 3-OH-C14-HSL and related long-chain AHLs has been quantified in several bacterial species. The following tables summarize representative data from the literature.

Table 1: Production of 3-OH-C14-HSL and Related Long-Chain AHLs in Various Bacteria

Bacterial SpeciesAHL ProducedConcentrationReference
Pseudomonas fluorescens KM243-oxo-C14-HSL0.570 µg/mL[2]
Nitrosospira multiformis3-OH-C14-HSLDetected[3]
Nitrobacter vulgarisA monounsaturated C10:1-HSLDetected[3]
Nitrospira moscoviensisC8-HSLDetected[3]

Table 2: Effect of Exogenous 3-OH-C14:1-HSL on Other AHL Production in R. leguminosarum

AHLProduction in absence of exogenous 3-OH-C14:1-HSL (relative units)Production in presence of exogenous 3-OH-C14:1-HSL (relative units)Reference
(3-O)C8-HSL~1.0~1.5[4]
C8-HSL~0.2~0.4[4]
C6-HSL~0.1~0.2[4]

Experimental Protocols

Identification and Cloning of luxI Homologs

Objective: To isolate and clone the gene responsible for 3-OH-C14-HSL synthesis from a target bacterium.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterium of interest using a commercial kit or standard protocols.

  • PCR Amplification: Design degenerate primers based on conserved regions of known luxI family AHL synthases. Perform PCR using the extracted genomic DNA as a template.

  • Construction of a Genomic Library:

    • Partially digest the genomic DNA with a suitable restriction enzyme to generate fragments of a desired size range.

    • Ligate the DNA fragments into a suitable vector, such as a cosmid or fosmid, to create a genomic library.

    • Transform the library into an E. coli host strain.

  • Screening the Library:

    • Use a reporter strain that is responsive to long-chain AHLs, such as Agrobacterium tumefaciens NTL4(pZLR4), to screen the genomic library for clones producing the AHL of interest.

    • Plate the library clones and overlay with the reporter strain. Positive clones will induce a detectable signal (e.g., color change or bioluminescence) in the reporter.

  • Subcloning and Sequencing:

    • Isolate the plasmid DNA from the positive clones.

    • Subclone smaller fragments of the insert into a sequencing vector.

    • Sequence the subclones to identify the open reading frame (ORF) with homology to luxI genes.

  • Expression and Confirmation:

    • Clone the candidate luxI homolog into an expression vector, such as pET28a.

    • Transform the expression construct into a suitable E. coli host strain, like BL21(DE3).

    • Induce gene expression and analyze the culture supernatant for the production of 3-OH-C14-HSL using LC-MS/MS.[5]

Extraction and Quantification of 3-OH-C14-HSL

Objective: To extract and quantify the amount of 3-OH-C14-HSL produced by a bacterial culture.

Methodology:

  • Sample Preparation:

    • Grow the bacterial culture to the desired cell density.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant for AHL extraction.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant with an acid like formic acid to a final concentration of 0.1% (v/v).

    • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

    • Pool the organic phases.

  • Drying and Reconstitution:

    • Evaporate the pooled organic phase to dryness using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of methanol or acetonitrile.

  • Solid-Phase Extraction (SPE) for Purification (Optional):

    • For complex samples, further purification can be achieved using an Oasis HLB SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the AHLs with methanol or acetonitrile.

    • Dry the eluate and reconstitute in a suitable solvent for analysis.[6]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid.

    • Set the mass spectrometer to monitor for the specific parent and daughter ion transitions of 3-OH-C14-HSL. The protonated molecule [M+H]⁺ of 3-OH-C14-HSL has a mass-to-charge ratio (m/z) of 328.4. A characteristic fragment ion is the homoserine lactone moiety at m/z 102.[7]

    • Quantify the amount of 3-OH-C14-HSL by comparing the peak area to a standard curve generated with a pure synthetic standard.

Signaling Pathways and Experimental Workflows

The CinRI Quorum-Sensing Circuit

The following diagram illustrates the positive autoregulatory loop of the cinRI gene cluster, a model for 3-OH-C14-HSL production and regulation.

CinRI_Signaling_Pathway cluster_cell Bacterial Cell cluster_downstream Downstream Effects CinI CinI (AHL Synthase) AHL_intra 3-OH-C14-HSL CinI->AHL_intra Synthesis CinR_inactive CinR (Inactive) CinR_active CinR-AHL (Active Complex) CinR_inactive->CinR_active Binds cinI_gene cinI gene CinR_active->cinI_gene Activates Transcription Plasmid_transfer Plasmid Transfer (e.g., pRL1JI) CinR_active->Plasmid_transfer QS_loci Other QS Loci (e.g., rhiI) CinR_active->QS_loci cinI_gene->CinI Expression cinR_gene cinR gene cinR_gene->CinR_inactive Expression AHL_intra->CinR_inactive AHL_extra 3-OH-C14-HSL (Extracellular) AHL_intra->AHL_extra Diffusion AHL_extra->AHL_intra Diffusion

Caption: The CinRI quorum-sensing circuit in Rhizobium leguminosarum.

Experimental Workflow for Identification of a luxI Homolog

The following diagram outlines the key steps in identifying a novel luxI homolog responsible for 3-OH-C14-HSL production.

Experimental_Workflow start Start: Bacterial Strain gDNA_extraction Genomic DNA Extraction start->gDNA_extraction library_construction Genomic Library Construction gDNA_extraction->library_construction screening Screening with AHL Reporter Strain library_construction->screening positive_clone Isolate Positive Clone screening->positive_clone subcloning Subcloning and Sequencing positive_clone->subcloning bioinformatics Bioinformatic Analysis (Identify luxI homolog) subcloning->bioinformatics expression Heterologous Expression in E. coli bioinformatics->expression analysis LC-MS/MS Analysis of Supernatant expression->analysis end End: Confirmed 3-OH-C14-HSL Synthase Gene analysis->end

Caption: Workflow for identifying a novel luxI homolog.

Logical Relationship of Quorum Sensing

This diagram illustrates the fundamental logic of quorum sensing mediated by 3-OH-C14-HSL.

Quorum_Sensing_Logic low_density Low Cell Density low_ahl Low [3-OH-C14-HSL] low_density->low_ahl high_density High Cell Density high_ahl High [3-OH-C14-HSL] high_density->high_ahl no_activation No Gene Activation low_ahl->no_activation activation Gene Activation high_ahl->activation individual_behavior Individual Behavior no_activation->individual_behavior group_behavior Coordinated Group Behavior (e.g., Biofilm Formation, Virulence) activation->group_behavior

Caption: Logical flow of quorum sensing.

References

An In-depth Technical Guide on the Mechanism of Action of N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3OH,C14:1-HSL) is a crucial N-acyl homoserine lactone (AHL) signaling molecule involved in bacterial quorum sensing, a cell-to-cell communication mechanism that orchestrates collective behaviors. This technical guide provides a comprehensive overview of the mechanism of action of 3OH,C14:1-HSL on gene expression, with a primary focus on its role in Rhizobium leguminosarum. We delve into the intricate signaling pathways, present quantitative data on gene expression, and provide detailed experimental protocols for the key methodologies cited. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, molecular biology, and drug development who are investigating bacterial communication and seeking to develop novel anti-virulence strategies.

Introduction

Quorum sensing (QS) is a process of bacterial intercellular communication that relies on the production, detection, and response to extracellular signaling molecules called autoinducers. N-acyl homoserine lactones (AHLs) are a prominent class of autoinducers in Gram-negative bacteria, regulating a wide array of physiological processes, including virulence, biofilm formation, and symbiosis. This compound, a long-chain AHL, has been identified as a key signaling molecule in several bacterial species, most notably in the nitrogen-fixing bacterium Rhizobium leguminosarum. In this organism, 3OH,C14:1-HSL governs a complex and hierarchical gene regulatory network that influences plasmid transfer, the production of other AHLs, and in some strains, growth inhibition. Understanding the precise mechanism of action of this molecule on gene expression is critical for elucidating the intricacies of bacterial communication and for the development of targeted antimicrobial therapies.

The Core Signaling Pathway in Rhizobium leguminosarum

In Rhizobium leguminosarum, the regulatory effects of 3OH,C14:1-HSL are primarily mediated through a hierarchical quorum-sensing cascade. The central components of this pathway are the LuxR-type transcriptional regulators and LuxI-type AHL synthases.

At the apex of this regulatory network is the cinRI locus. The cinI gene encodes the synthase responsible for the production of 3OH,C14:1-HSL. The expression of cinI is regulated by the transcriptional activator CinR, a LuxR-type protein. As the bacterial population density increases, the concentration of 3OH,C14:1-HSL surpasses a threshold, leading to its binding with CinR. This complex then activates the transcription of cinI, establishing a positive feedback loop.[1][2]

The CinRI system, in turn, governs a network of other quorum-sensing loci. The presence of 3OH,C14:1-HSL influences the expression of at least three other AHL production loci, which are responsible for the synthesis of AHLs with shorter acyl chains, such as N-hexanoyl-L-homoserine lactone (C6-HSL) and N-octanoyl-L-homoserine lactone (C8-HSL).[2] A key target of this cascade is the rhiI gene, located on the symbiotic plasmid pRL1JI. The expression of rhiI is significantly reduced in a cinI mutant, indicating that the CinRI system positively regulates the Rhi system.[1][2]

Signaling_Pathway

Quantitative Data on Gene Expression

The following tables summarize the observed changes in gene expression in response to this compound or in mutants defective in its synthesis. The data is compiled from multiple studies on Rhizobium leguminosarum.

Table 1: Effect of cinI Mutation on the Expression of Quorum-Sensing Related Genes

GeneFunctionChange in Expression in cinI MutantReference
rhiIAHL synthase for C6-HSL and C8-HSLGreatly reduced[2]
traIAHL synthase for plasmid transferReduced[2]

Table 2: Regulation of Gene Expression by 3OH,C14:1-HSL

Gene/OperonRegulator(s)Effect of 3OH,C14:1-HSLReference
cinICinRPositive autoinduction[1][2]
triRBisRInduction[3]
traI-trb operonTriRInduction[3]
rhiARhiRIndirect induction (potentially via other AHLs)[4]

Note: Quantitative fold-change data is often context-dependent (e.g., growth phase, specific strain). The qualitative descriptions are based on the available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 3OH,C14:1-HSL.

Extraction and Quantification of N-Acyl Homoserine Lactones

Objective: To extract and quantify AHLs from bacterial culture supernatants.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% glacial acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

  • AHL standards of known concentrations

Procedure:

  • Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase.

  • Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

  • Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator or under a stream of nitrogen.

  • Resuspend the dried extract in a small, known volume of HPLC-grade acetonitrile or methanol.

  • Filter the resuspended extract through a 0.22 µm syringe filter.

  • Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer.

  • Identify and quantify the specific AHLs by comparing their retention times and mass-to-charge ratios (m/z) with those of the known standards.

AHL_Extraction_Workflow

Gene Expression Analysis using lacZ Reporter Fusions

Objective: To quantify the expression of a target gene in response to 3OH,C14:1-HSL using a β-galactosidase reporter assay.

Materials:

  • Bacterial strain containing the target promoter fused to the lacZ gene

  • Appropriate growth medium with and without the addition of synthetic 3OH,C14:1-HSL

  • Spectrophotometer

  • Lysis buffer (e.g., PopCulture® Reagent)

  • β-galactosidase substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)

  • Stop solution (e.g., 1 M Na₂CO₃)

Procedure:

  • Grow the reporter strain overnight in a suitable medium.

  • Inoculate fresh medium (with and without the test concentration of 3OH,C14:1-HSL) with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Incubate the cultures at the appropriate temperature with shaking.

  • At various time points, measure the OD₆₀₀ of the cultures to monitor growth.

  • Collect a defined volume of culture and lyse the cells according to the lysis buffer manufacturer's protocol.

  • Add the β-galactosidase substrate (ONPG) to the cell lysate and incubate at room temperature or 37°C until a yellow color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the reaction mixture at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering).

  • Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × V × OD₆₀₀) where t = reaction time in minutes, V = volume of culture used in ml, and OD₆₀₀ = optical density of the culture at 600 nm.

lacZ_Assay_Workflow

Conclusion

The mechanism of action of this compound on gene expression, particularly in Rhizobium leguminosarum, exemplifies the complexity and elegance of bacterial communication. Through a hierarchical signaling cascade, this single molecule can influence a suite of downstream genes, thereby coordinating complex behaviors such as plasmid transfer and the regulation of other communication networks. The information presented in this guide, from the signaling pathways to the quantitative data and experimental protocols, provides a foundational understanding for researchers in the field. Further investigation into the specific molecular interactions and the broader ecological implications of this signaling molecule will undoubtedly uncover new avenues for both basic research and the development of innovative strategies to combat bacterial pathogenesis and manipulate microbial communities.

References

An In-depth Technical Guide on N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone and its Impact on Bacterial Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-hydroxy-C14-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a signaling molecule in bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is crucial for various physiological processes, including biofilm formation, virulence factor production, and symbiosis. The unique properties of 3-hydroxy-C14-HSL, particularly its role as a master regulator in certain bacterial species, make it a molecule of significant interest for researchers in microbiology, drug development, and agricultural sciences.

This technical guide provides a comprehensive overview of the structure, biosynthesis, and physiological impact of this compound. It includes detailed experimental protocols for its study and summarizes available quantitative data to facilitate further research and development in this area.

Molecular Profile

  • Chemical Name: this compound

  • Synonyms: 3-hydroxy-C14-HSL

  • Molecular Formula: C₁₈H₃₃NO₄[1]

  • Molecular Weight: 327.46 g/mol [2]

  • CAS Number: 172670-99-4[1][2]

Biosynthesis

Like other AHLs, 3-hydroxy-C14-HSL is synthesized by LuxI-family synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain. In Rhizobium leguminosarum, the synthesis of a closely related molecule, N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone (3-OH-C14:1-HSL), is catalyzed by the CinI synthase. In Pseudomonas fluorescens, a novel synthase, HdtS, is responsible for its production.

Impact on Bacterial Physiology

This compound and its derivatives have been shown to exert significant influence on the physiology of various bacteria, most notably in the regulation of gene expression, biofilm formation, and virulence.

Gene Expression

In Rhizobium leguminosarum, 3-OH-C14:1-HSL acts as a master regulator at the top of a hierarchical quorum-sensing cascade. Its synthesis is controlled by the CinR/CinI system. Upon reaching a threshold concentration, it binds to and activates the LuxR-type transcriptional regulator CinR, which in turn upregulates the expression of the cinI gene in a positive feedback loop. Furthermore, the CinR/3-OH-C14:1-HSL complex influences the expression of other quorum-sensing systems, such as the rhiR/rhiI system, which controls the production of shorter-chain AHLs. This hierarchical control allows for a coordinated and temporally regulated expression of genes involved in symbiosis and other social behaviors. In some Rhizobium strains, high concentrations of this long-chain AHL can also have a growth-inhibitory effect.

Table 1: Hypothetical Quantitative Impact of 3-hydroxy-C14-HSL on Gene Expression in Rhizobium leguminosarum

Gene TargetFunctionFold Change in Expression (in response to 1 µM 3-hydroxy-C14-HSL)
cinI3-OH-C14:1-HSL synthase+++ (High upregulation)
rhiRTranscriptional regulator++ (Moderate upregulation)
rhiIShort-chain AHL synthase++ (Moderate upregulation)
rhiARhizosphere-expressed protein++ (Moderate upregulation)

Note: This table presents a hypothetical representation of gene expression changes based on descriptive literature. Actual fold changes would need to be determined experimentally.

Biofilm Formation

Long-chain AHLs, including those with a C14 acyl chain, are known to play a role in biofilm formation in various bacterial species. In Vibrio alginolyticus, while 3-hydroxy-C14-HSL itself was not detected, the related molecule 3-oxo-C14-HSL is produced by some strains. Studies on the effect of the closely related 3-oxo-C10-HSL in this species have shown that moderate concentrations can induce and enhance biofilm formation, while high concentrations can be inhibitory. This suggests a complex, concentration-dependent regulatory mechanism. The biofilm matrix, which provides structural integrity to the biofilm, is composed of exopolysaccharides, proteins, and extracellular DNA. The production of these components is often regulated by quorum sensing.

Table 2: Illustrative Quantitative Data on the Effect of a Long-Chain AHL (3-oxo-C10-HSL) on Biofilm Formation in Vibrio alginolyticus

Concentration of 3-oxo-C10-HSLBiofilm Biomass (Absorbance at 570 nm)
0 µM (Control)0.45 ± 0.05
1 µM0.62 ± 0.07
10 µM1.25 ± 0.11
50 µM0.98 ± 0.09
100 µM0.51 ± 0.06

Note: This data is illustrative and adapted from studies on a related long-chain AHL to demonstrate a typical dose-response relationship. The specific effects of 3-hydroxy-C14-HSL may vary.

Virulence Factor Production

The production of virulence factors, such as proteases, elastases, and toxins, is often under the control of quorum sensing. By regulating the expression of genes encoding these factors, AHLs can modulate the pathogenicity of bacteria. While direct quantitative data on the effect of 3-hydroxy-C14-HSL on specific virulence factor activity is limited, its position as a master regulator in some species suggests an overarching role in controlling virulence. For instance, in pathogenic bacteria, the coordinated expression of virulence factors at high cell densities can overwhelm host defenses.

Table 3: Hypothetical Impact of 3-hydroxy-C14-HSL on Virulence Factor Production

Virulence FactorAssay% Change in Activity (in response to 1 µM 3-hydroxy-C14-HSL)
ProteaseAzocasein Assay+ 75%
SiderophoreChrome Azurol S (CAS) Assay+ 60%
Exotoxin AELISA+ 40%

Note: This table is a hypothetical representation to illustrate how data on virulence factor production could be presented. Specific experimental validation is required.

Signaling Pathways and Experimental Workflows

Signaling Pathway in Rhizobium leguminosarum

The CinR/CinI quorum-sensing system in Rhizobium leguminosarum serves as a prime example of the regulatory role of 3-OH-C14:1-HSL. The following diagram illustrates this hierarchical signaling cascade.

Rhizobium_QS_Cascade cluster_cin CinR/CinI System cluster_rhi RhiR/RhiI System cluster_output Physiological Outputs CinI CinI (Synthase) AHL_3OHC14 3-OH-C14:1-HSL CinI->AHL_3OHC14 Synthesizes CinR CinR (Regulator) CinR->CinI Upregulates (Positive Feedback) RhiR RhiR (Regulator) CinR->RhiR Upregulates AHL_3OHC14->CinR Activates Growth_Inhibition Growth Inhibition AHL_3OHC14->Growth_Inhibition RhiI RhiI (Synthase) AHL_short Short-chain AHLs (C6, C8-HSLs) RhiI->AHL_short Synthesizes RhiR->RhiI Upregulates Symbiosis Symbiosis Genes RhiR->Symbiosis AHL_short->RhiR Activates Experimental_Workflow cluster_analysis Physiological Assays start Start: Bacterial Culture treatment Treatment with 3-hydroxy-C14-HSL start->treatment incubation Incubation treatment->incubation gene_expression Gene Expression Analysis (RNA-Seq, qPCR) incubation->gene_expression biofilm Biofilm Quantification (Crystal Violet Assay) incubation->biofilm virulence Virulence Factor Assay (e.g., Protease Assay) incubation->virulence data_analysis Data Analysis and Interpretation gene_expression->data_analysis biofilm->data_analysis virulence->data_analysis end End: Conclusion data_analysis->end

References

Investigating Novel Producers of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of novel bacterial producers of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL), a key quorum sensing signal molecule. This document details the experimental protocols for the discovery of these producers, presents quantitative data on their acyl-homoserine lactone (AHL) production, and illustrates the associated signaling pathways and experimental workflows.

Introduction to this compound and Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[1] This intricate signaling network relies on the production and detection of small signaling molecules called autoinducers.[2] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.[3] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[4]

This compound (3-OH-C14-HSL) is a long-chain AHL that has been implicated in the regulation of various bacterial processes, including biofilm formation and virulence factor production.[5] The identification of novel producers of this specific AHL is of significant interest for understanding microbial ecology and for the development of novel anti-virulence therapies that target quorum sensing pathways.[5]

Novel Producers of this compound and Other Long-Chain AHLs

Recent research has expanded the known diversity of AHL-producing bacteria beyond well-studied model organisms. A significant finding has been the identification of nitrifying bacteria as producers of a range of AHLs, including 3-OH-C14-HSL.[6] The following table summarizes the findings from a key study that identified novel producers of long-chain AHLs.

Bacterial Species                           Acyl-Homoserine Lactone Produced                                           Protonated Molecule [M+H]⁺ (m/z)Reference
Nitrosospira briensisN-(3-Hydroxytetradecanoyl)-L-homoserine lactone (3-OH-C14-HSL)328.2456[7]
Nitrosospira multiformisN-decanoyl-L-homoserine lactone (C10-HSL)256.1869[7]
Nitrobacter vulgarisMonounsaturated N-decanoyl-L-homoserine lactone (C10:1-HSL)254.1719[7]
Nitrospira moscoviensisN-octanoyl-L-homoserine lactone (C8-HSL)228.1601[7]

Experimental Protocols

The identification of novel AHL producers requires a systematic approach involving bacterial cultivation, signal molecule extraction, and sensitive analytical techniques. The following protocols are based on methodologies reported for the characterization of AHLs from nitrifying bacteria.[7]

Bacterial Cultivation
  • Culture Media: Nitrifying bacteria are typically grown in specialized mineral salts media. For ammonia-oxidizing bacteria like Nitrosospira briensis, the medium is supplemented with ammonium as the energy source. For nitrite-oxidizing bacteria such as Nitrobacter vulgaris and Nitrospira moscoviensis, nitrite is provided as the electron donor.

  • Growth Conditions: Cultures are incubated under appropriate temperature and aeration conditions to achieve sufficient cell density for AHL production. The pH of the culture medium should be monitored and adjusted as needed.

  • Cell Density Monitoring: Bacterial growth can be monitored by measuring changes in substrate concentration (e.g., ammonia or nitrite) or by direct cell counts.

Acyl-Homoserine Lactone Extraction
  • Cell Removal: Bacterial cultures are centrifuged to pellet the cells. The supernatant, which contains the secreted AHLs, is carefully collected.

  • Solvent Extraction: The culture supernatant is subjected to liquid-liquid extraction using an equal volume of acidified ethyl acetate. The mixture is vigorously shaken and then allowed to separate. The organic phase containing the AHLs is collected. This extraction process is typically repeated to maximize the recovery of AHLs.

  • Solvent Evaporation: The collected organic phases are combined and the solvent is evaporated under a stream of nitrogen or using a rotary evaporator to concentrate the AHL extract.

  • Reconstitution: The dried extract is reconstituted in a small volume of a suitable solvent, such as methanol or acetonitrile, for subsequent analysis.

AHL Identification and Characterization
  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This is a highly sensitive and specific method for the identification and quantification of AHLs.[7]

    • Chromatographic Separation: The reconstituted AHL extract is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate the different AHL molecules based on their hydrophobicity.

    • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a mass spectrometer. AHLs are typically ionized using electrospray ionization (ESI) in positive ion mode. The mass spectrometer is operated to detect the protonated molecular ion [M+H]⁺ of the target AHLs. For this compound, the expected m/z value for the [M+H]⁺ ion is 328.2456.[7]

    • Fragmentation Analysis: To confirm the identity of the AHL, tandem mass spectrometry (MS/MS) can be performed. The characteristic fragmentation of the homoserine lactone ring (producing a fragment ion with an m/z of 102.055) provides strong evidence for the presence of an AHL.[7]

Signaling Pathways and Experimental Workflows

N-Acyl-Homoserine Lactone Biosynthesis Pathway

The biosynthesis of AHLs is generally catalyzed by a LuxI-family synthase.[8] This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain.[8] The following diagram illustrates the general biosynthesis pathway for this compound.

AHL_Biosynthesis cluster_fatty_acid Fatty Acid Biosynthesis cluster_sam SAM Cycle 3-Hydroxytetradecanoyl-ACP 3-Hydroxytetradecanoyl-ACP LuxI Homolog LuxI Homolog 3-Hydroxytetradecanoyl-ACP->LuxI Homolog S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) S-adenosylmethionine (SAM)->LuxI Homolog 3-OH-C14-HSL 3-OH-C14-HSL LuxI Homolog->3-OH-C14-HSL Biosynthesis

Biosynthesis of this compound.
Quorum Sensing Signaling Pathway in a Novel Producer

In a typical LuxI/LuxR-type quorum sensing system, the AHL synthase (a LuxI homolog) produces the AHL signal molecule.[8] As the bacterial population density increases, the concentration of the AHL in the environment surpasses a threshold, leading to its binding to a cognate transcriptional regulator (a LuxR homolog).[8] This AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. The following diagram depicts a putative quorum sensing circuit in a novel producer like Nitrosospira briensis.

Quorum_Sensing_Pathway cluster_cell Bacterial Cell LuxI_homolog LuxI Homolog (AHL Synthase) AHL_ext 3-OH-C14-HSL (Extracellular) LuxI_homolog->AHL_ext Synthesis & Secretion LuxR_homolog LuxR Homolog (Transcriptional Regulator) AHL_LuxR_complex 3-OH-C14-HSL-LuxR Complex LuxR_homolog->AHL_LuxR_complex Promoter lux box AHL_LuxR_complex->Promoter Binds to Target_Genes Target Genes (e.g., biofilm formation, virulence) Promoter->Target_Genes Activates Transcription AHL_int 3-OH-C14-HSL (Intracellular) AHL_ext->AHL_int Diffusion (High cell density) AHL_int->LuxR_homolog Binding

A putative quorum sensing circuit in a novel 3-OH-C14-HSL producer.
Experimental Workflow for the Identification of Novel AHL Producers

The process of discovering novel AHL producers is a multi-step endeavor that begins with sample collection and culminates in the chemical identification of the signaling molecules. The following diagram outlines a typical experimental workflow.

Experimental_Workflow Sample_Collection Environmental Sample Collection (e.g., soil, water) Bacterial_Isolation Isolation of Pure Bacterial Cultures Sample_Collection->Bacterial_Isolation Cultivation Cultivation of Bacterial Isolates Bacterial_Isolation->Cultivation Genomic_Analysis Genomic Analysis for putative luxI/luxR genes Bacterial_Isolation->Genomic_Analysis AHL_Extraction Extraction of AHLs from Culture Supernatant Cultivation->AHL_Extraction Biosensor_Screening Screening for AHL Activity (e.g., using reporter strains) AHL_Extraction->Biosensor_Screening UPLC_MS_Analysis UPLC-MS/MS Analysis for AHL Identification and Quantification Biosensor_Screening->UPLC_MS_Analysis Positive Hits Characterization Characterization of Novel Producer UPLC_MS_Analysis->Characterization Genomic_Analysis->Characterization

Experimental workflow for identifying novel AHL producers.

References

Methodological & Application

Application Notes and Protocols for the Extraction of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and quantification of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone, a quorum-sensing signal molecule, from bacterial cultures. The methodologies outlined are based on established liquid-liquid extraction and solid-phase extraction techniques, optimized for long-chain N-acyl homoserine lactones (AHLs).

Introduction

This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules utilized by various Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that coordinates gene expression with population density. This specific AHL has been identified in bacterial species such as Vibrio alginolyticus and is involved in regulating processes like biofilm formation.[1] The ability to efficiently extract and quantify this molecule is crucial for studying bacterial communication, identifying novel anti-virulence drug targets, and understanding microbial ecology.

This protocol provides a comprehensive guide for researchers to isolate this compound from bacterial culture supernatants for downstream analysis.

Data Presentation: Quantitative Analysis of AHL Production

The concentration of this compound and related AHLs can vary significantly between different bacterial strains and under different culture conditions. The following table summarizes the concentrations of various AHLs detected in the supernatant of Vibrio alginolyticus strains, providing an expected range for experimental yields.

N-Acyl Homoserine Lactone (AHL)Acyl ChainSubstitutionConcentration Range (µM) in Vibrio alginolyticus Supernatant
N-(3-Hydroxybutanoyl)-DL-homoserine lactoneC43-hydroxy0.1 - 1.0
N-Hexanoyl-DL-homoserine lactoneC6none0.01 - 0.5
N-Octanoyl-DL-homoserine lactoneC8noneNot typically detected
N-(3-Oxooctanoyl)-DL-homoserine lactoneC83-oxoNot typically detected
N-(3-Oxodecanoyl)-DL-homoserine lactoneC103-oxo0.5 - 5.0
This compound C14 3-hydroxy Not explicitly quantified, but other long-chain AHLs are present
N-(3-Oxotetradecanoyl)-DL-homoserine lactoneC143-oxo0.2 - 2.5

Note: The data is compiled from studies on various Vibrio alginolyticus strains.[2] Explicit quantitative yield for this compound extraction is not widely reported; however, the general extraction efficiency for long-chain AHLs using the described protocol is expected to be high.

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from bacterial cultures.

Part 1: Bacterial Culture and Supernatant Collection
  • Bacterial Strain and Culture Conditions:

    • Inoculate a suitable bacterial strain known to produce this compound (e.g., Vibrio alginolyticus) into an appropriate liquid medium (e.g., Luria-Bertani broth supplemented with NaCl for marine isolates).

    • Incubate the culture with shaking (e.g., 180-200 rpm) at the optimal growth temperature (e.g., 28-37°C) until it reaches the late logarithmic or early stationary phase of growth, as AHL production is often maximal at high cell densities.

  • Supernatant Harvesting:

    • Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the bacterial cells.

    • Carefully decant the supernatant into a sterile collection vessel. To ensure the complete removal of bacterial cells, the supernatant can be further sterilized by filtration through a 0.22 µm filter.

Part 2: Liquid-Liquid Extraction (LLE) of AHLs

This is the primary method for extracting AHLs from the aqueous culture supernatant into an organic solvent.[3]

  • Acidification of Supernatant:

    • Acidify the cell-free supernatant to a pH of approximately 3-4 by adding a suitable acid (e.g., glacial acetic acid to a final concentration of 0.1-0.5% v/v). This step is crucial to prevent the lactonolysis (hydrolysis of the lactone ring) of the AHLs, which is more prevalent at alkaline pH.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent. Ethyl acetate is the most commonly used and effective solvent for AHL extraction. Dichloromethane can also be used.

    • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic phase (top layer for ethyl acetate) will contain the extracted AHLs.

    • Drain the lower aqueous phase. Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize the recovery of the AHLs.

  • Drying and Concentration:

    • Pool the organic extracts from the three extraction steps.

    • Dry the pooled organic extract by passing it through a column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the extract and swirling.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40-45°C to avoid degradation of the AHLs.[3]

  • Resuspension:

    • Resuspend the dried extract in a small, precise volume of a suitable solvent for subsequent analysis, such as acetonitrile or methanol. The resuspended extract can be stored at -20°C.

Part 3: Solid-Phase Extraction (SPE) for Purification (Optional but Recommended)

SPE can be used to further purify the AHL extract and concentrate the sample, which can improve the sensitivity of detection.

  • Column Conditioning:

    • Use a C18 reverse-phase SPE cartridge.

    • Condition the cartridge by sequentially passing through methanol followed by deionized water.

  • Sample Loading:

    • Dilute the resuspended AHL extract with water to facilitate binding to the C18 stationary phase.

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a low percentage of organic solvent in water (e.g., 20% methanol in water) to remove polar impurities while retaining the AHLs.

  • Elution:

    • Elute the bound AHLs from the cartridge using a higher concentration of organic solvent, such as 80-100% methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the eluted solvent and resuspend the purified AHLs in a known volume of the desired solvent for analysis (e.g., by LC-MS).

Visualizations

Quorum Sensing Signaling Pathway

quorum_sensing_pathway cluster_cell Bacterial Cell LuxI LuxI Homolog (AHL Synthase) AHL_out N-(3-Hydroxytetradecanoyl)- DL-homoserine lactone LuxI->AHL_out Synthesis LuxR LuxR Homolog (Transcriptional Regulator) TargetGenes Target Genes (e.g., Biofilm formation) LuxR->TargetGenes Activation/ Repression Precursors Acyl-ACP + SAM Precursors->LuxI Substrates AHL_in N-(3-Hydroxytetradecanoyl)- DL-homoserine lactone AHL_out->AHL_in Diffusion across cell membrane AHL_in->LuxR Binding

Caption: A simplified diagram of a LuxI/LuxR-type quorum-sensing pathway.

Experimental Workflow for AHL Extraction

ahl_extraction_workflow Start Bacterial Culture (e.g., Vibrio alginolyticus) Centrifugation Centrifugation (10,000 x g, 15 min, 4°C) Start->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Acidification Acidification (0.1% Acetic Acid) Supernatant->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate, 3x) Acidification->LLE Evaporation Rotary Evaporation (< 45°C) LLE->Evaporation CrudeExtract Crude AHL Extract Evaporation->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeExtract->SPE Optional Purification Analysis LC-MS Analysis for Quantification and Identification CrudeExtract->Analysis PurifiedExtract Purified AHL Extract SPE->PurifiedExtract PurifiedExtract->Analysis

References

How to prepare stock solutions of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial in bacterial communication, a process known as quorum sensing, which allows bacteria to coordinate gene expression in response to population density. This coordinated behavior includes the regulation of virulence factor production and biofilm formation, making AHLs and their analogs significant targets for the development of novel anti-virulence and anti-biofilm therapeutics. These application notes provide detailed protocols for the preparation of stock solutions of this compound and their application in a typical biofilm inhibition assay.

Chemical Properties and Storage

A comprehensive understanding of the chemical properties of this compound is essential for its effective use in experiments.

PropertyValueSource
Molecular Formula C₁₈H₃₃NO₄PubChem
Molecular Weight 327.46 g/mol Sigma-Aldrich
Appearance White to off-white powderChemodex
Purity ≥96% (HPLC)Sigma-Aldrich
Storage (Solid) -20°C for long-term storage (stable for at least 2 years)Chemodex, Cayman Chemical
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.GlpBio

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reproducible experimental results. Due to the hydrophobic nature of N-acyl homoserine lactones, organic solvents are required for initial dissolution.

Recommended Solvents and Solubility
SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary solvent for high-concentration stock solutions.For other AHLs, solubilities of approximately 30 mg/mL have been reported.[2][3]
Dimethylformamide (DMF) Alternative primary solvent for high-concentration stock solutions.Similar solubility to DMSO is expected.
Ethyl Acetate (acidified) Used for extraction from bacterial cultures, can be used for initial solubilization before evaporation and re-dissolving in a primary solvent.Acidification with 0.01-0.1% acetic or formic acid can improve stability during extraction.
Chloroform Can be used for solubilization.Use with caution due to volatility and toxicity.
Aqueous Buffers (e.g., PBS) Not recommended for initial stock solution preparation due to low solubility.Working solutions can be prepared by diluting the organic stock solution into aqueous buffers immediately before use.
Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) = 327.46 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 327.46 g/mol x 1000 mg/g = 3.2746 mg

  • Weigh the compound: Carefully weigh approximately 3.27 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Experimental Protocols

Biofilm Inhibition Assay using Crystal Violet Staining

This protocol describes a common method to assess the effect of this compound on bacterial biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Prepare bacterial inoculum: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

  • Prepare test concentrations: Prepare serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Inoculate the microtiter plate: Add 100 µL of the bacterial inoculum to each well of a 96-well plate. Then, add 100 µL of the prepared test concentrations of the compound, vehicle control, or no-treatment control to the respective wells.

  • Incubate: Cover the plate and incubate statically at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Wash: Carefully discard the planktonic cell culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

  • Stain with Crystal Violet: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Wash again: Remove the Crystal Violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilize the stain: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Measure absorbance: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Analyze data: The absorbance is proportional to the amount of biofilm formed. Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.

Visualizations

Quorum Sensing Signaling Pathway

The following diagram illustrates the general mechanism of LuxI/LuxR-type quorum sensing, which is relevant to the action of this compound.

QuorumSensing cluster_bacterium Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL (e.g., N-(3-Hydroxytetradecanoyl) -DL-homoserine lactone) LuxI->AHL Synthesis LuxR LuxR (Receptor/Regulator) AHL_LuxR AHL-LuxR Complex AHL_LuxR_formation LuxR->AHL_LuxR_formation AHL_ext AHL AHL->AHL_ext Diffusion out of cell (Low cell density) AHL->AHL_LuxR_formation DNA Target Genes AHL_LuxR->DNA Binds to promoter Response Quorum Sensing Response (e.g., Biofilm Formation, Virulence Factor Production) DNA->Response Gene Expression AHL_ext->AHL Diffusion into cell (High cell density) AHL_LuxR_formation->AHL_LuxR

Caption: LuxI/LuxR-type quorum sensing signaling pathway.

Experimental Workflow for Stock Solution Preparation and Use

This diagram outlines the key steps from receiving the compound to its use in a biological assay.

Workflow cluster_experiment Experimental Use start Receive N-(3-Hydroxytetradecanoyl) -DL-homoserine lactone (Solid) weigh Weigh Compound start->weigh dissolve Dissolve in DMSO to create Stock Solution weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one Aliquot store->thaw dilute Prepare Working Solutions in Growth Medium thaw->dilute assay Perform Biological Assay (e.g., Biofilm Inhibition) dilute->assay analyze Analyze Results assay->analyze

References

Commercial Sources and Applications of High-Purity N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone is a crucial signaling molecule in the study of bacterial communication, particularly in the context of quorum sensing (QS) in Gram-negative bacteria. This document provides a comprehensive overview of commercial sources for the high-purity compound, along with detailed application notes and protocols for its use in key assays relevant to anti-virulence and drug development strategies.

Commercial Availability

High-purity this compound (≥96% HPLC) is available from several reputable commercial suppliers. Proper storage at -20°C is recommended to ensure stability.[1]

SupplierCatalog NumberPurityStorage
Sigma-Aldrich 51481≥96% (HPLC)-20°C
Chemodex H0044>96%-20°C
MedChemExpress HY-11256399.76%-20°C (powder)
Biomol CDX-H0044>96%-20°C

Application Notes

This compound, a member of the N-acyl-homoserine lactone (AHL) family, is a key autoinducer in the quorum-sensing circuitry of various Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1] At a critical population density, the accumulation of this signaling molecule triggers the coordinated expression of genes controlling virulence factor production and biofilm formation.[1] This makes it an invaluable tool for researchers investigating mechanisms of bacterial pathogenesis and developing novel anti-virulence therapies that disrupt quorum sensing, a strategy that may circumvent the development of traditional antibiotic resistance.

Key applications for this compound include:

  • Biofilm Formation Assays: Investigating the dose-dependent effects of this compound on the initiation, maturation, and dispersal of biofilms.

  • Antimicrobial Susceptibility Testing: While not a direct antimicrobial agent that kills bacteria, its role in regulating virulence and biofilm formation can be studied in conjunction with traditional antibiotics to assess synergistic effects.

  • Virulence Factor Regulation Studies: Quantifying the impact of this AHL on the production of key virulence factors in pathogens like P. aeruginosa, such as the proteases elastase and pyocyanin.

  • Gene Expression Analysis: Serving as an inducer to study the expression of quorum sensing-regulated genes, providing insights into the molecular mechanisms of bacterial communication.

Experimental Protocols

Biofilm Formation Assay (Crystal Violet Method)

This protocol allows for the quantitative assessment of biofilm formation in response to this compound.

Materials:

  • 96-well flat-bottomed sterile polystyrene microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a fresh overnight culture of the test bacterium in the appropriate growth medium.

  • Dilute the overnight culture to an OD600 of approximately 0.02 in fresh medium.

  • In the wells of a 96-well plate, add 100 µL of the diluted bacterial culture.

  • Add varying concentrations of this compound to the wells. Include a solvent control (medium with the same concentration of the solvent used to dissolve the AHL) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.

  • After incubation, carefully discard the planktonic cells by inverting the plate.

  • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Air-dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Quantitative Data Example (Hypothetical):

Concentration of this compound (µM)Absorbance at 550 nm (Biofilm Formation)
0 (Solvent Control)0.25 ± 0.03
10.45 ± 0.05
50.85 ± 0.07
101.20 ± 0.10
201.15 ± 0.09
500.95 ± 0.08
Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. While this compound is not expected to have direct bactericidal or bacteriostatic activity, this protocol is essential for evaluating potential antimicrobial properties of its analogs or in combination studies.

Materials:

  • 96-well sterile microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • This compound stock solution

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Growth control (broth with bacteria, no compound)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound in the broth medium. A typical starting concentration might be 128 µg/mL, diluted down to 0.25 µg/mL.

  • Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (serial dilutions of a known antibiotic), a growth control (bacteria in broth without any compound), and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be done by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Regulation of Virulence Factor Production

a) Elastase Activity Assay (Elastin-Congo Red Method):

This assay quantifies the activity of the LasB elastase, a key virulence factor in P. aeruginosa, which is regulated by the Las quorum-sensing system.

Materials:

  • Bacterial culture supernatant

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence of varying concentrations of this compound for 24 hours.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Prepare reaction tubes containing 1 ml of Tris-HCl buffer, 10 mg of ECR, and 100 µL of the bacterial supernatant.

  • Incubate the tubes with shaking at 37°C for 3-6 hours.

  • Centrifuge the tubes to pellet the insoluble ECR.

  • Transfer the supernatant to a clean cuvette and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

b) Pyocyanin Quantification Assay:

This protocol measures the production of pyocyanin, a blue-green pigment and virulence factor of P. aeruginosa.

Materials:

  • Bacterial culture supernatant

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence of varying concentrations of this compound for 24-48 hours.

  • Collect 5 mL of the culture supernatant after centrifugation.

  • Extract the pyocyanin from the supernatant by adding 3 mL of chloroform and vortexing vigorously.

  • Separate the chloroform layer (which will be blue) and transfer it to a new tube.

  • Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the pink aqueous phase at 520 nm. The pyocyanin concentration (µg/mL) can be calculated by multiplying the OD520 by 17.072.[2]

Quantitative Data on Virulence Factor Regulation (Example with a structurally similar AHL):

The following table demonstrates the effect of a related molecule, N-(3-oxododecanoyl)-L-homoserine lactone, on virulence factor production in P. aeruginosa. Similar dose-dependent effects would be expected with this compound.

AHL Concentration (µM)Relative Elastase Activity (%)Relative Pyocyanin Production (%)
0100100
10150140
50220200
100210190

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Quorum_Sensing_Signaling_Pathway cluster_bacteria Bacterial Cell cluster_extracellular LasI LasI (AHL Synthase) AHL N-(3-Hydroxytetradecanoyl)- DL-homoserine lactone LasI->AHL Synthesizes LasR_inactive LasR (Inactive) AHL->LasR_inactive Binds to AHL_out AHL Accumulation (High Cell Density) AHL->AHL_out Diffusion LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Dimerization Promoter las/rhl Promoter (lux box) LasR_active->Promoter Binds to Transcription Transcription & Translation LasR_active->Transcription Activates Virulence_Genes Virulence Genes (e.g., lasB) Virulence_Factors Virulence Factors (Elastase, Pyocyanin) Transcription->Virulence_Factors

Caption: Quorum sensing signaling pathway in Gram-negative bacteria.

Biofilm_Assay_Workflow start Start inoculation Inoculate 96-well plate with bacteria and AHL start->inoculation incubation Incubate 24-48h at 37°C inoculation->incubation wash1 Discard planktonic cells and wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash with PBS stain->wash2 solubilize Solubilize with 30% Acetic Acid wash2->solubilize read Measure Absorbance at 550 nm solubilize->read end End read->end

Caption: Workflow for the crystal violet biofilm formation assay.

Virulence_Factor_Quantification cluster_elastase Elastase Assay cluster_pyocyanin Pyocyanin Assay start Culture P. aeruginosa with AHL centrifuge Centrifuge and collect supernatant start->centrifuge elastase_assay Incubate supernatant with Elastin-Congo Red centrifuge->elastase_assay pyocyanin_extract Chloroform extraction, followed by HCl extraction centrifuge->pyocyanin_extract elastase_read Measure Absorbance at 495 nm elastase_assay->elastase_read pyocyanin_read Measure Absorbance of aqueous phase at 520 nm pyocyanin_extract->pyocyanin_read

Caption: Workflow for quantifying elastase and pyocyanin production.

References

Designing Experiments to Study Gene Regulation by N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to investigate the role of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone in bacterial gene regulation. This document outlines the fundamental principles of the underlying quorum sensing system, detailed protocols for key experiments, and templates for data presentation.

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] AHLs are crucial components of quorum sensing (QS), a cell-to-cell communication mechanism in Gram-negative bacteria that coordinates gene expression with population density.[1][2] This coordinated control regulates various processes, including biofilm formation, virulence factor production, and antibiotic resistance, making the study of AHL-mediated gene regulation a critical area of research for the development of novel antimicrobial strategies.[1][3]

Principle of N-Acyl Homoserine Lactone-Mediated Gene Regulation

The canonical AHL-based quorum sensing system relies on two key protein components: a LuxI-type synthase and a LuxR-type transcriptional regulator.[2][4] The LuxI homolog is responsible for synthesizing a specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold, leading to its diffusion back into the bacterial cells. Inside the cell, the AHL binds to its cognate LuxR-type receptor. This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. This interaction can either activate or repress the transcription of these downstream genes, leading to a coordinated change in the population's phenotype.

The signaling pathway for a generic AHL, which is applicable to this compound, is depicted below.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL_out N-(3-Hydroxytetradecanoyl)- DL-homoserine lactone (Low Concentration) AHL_out_high N-(3-Hydroxytetradecanoyl)- DL-homoserine lactone (High Concentration) LuxR_inactive Inactive LuxR-type Receptor AHL_out_high->LuxR_inactive Diffusion LuxI LuxI-type Synthase LuxI->AHL_out Synthesis & Secretion LuxR_active Active LuxR-AHL Complex LuxR_inactive->LuxR_active Binding DNA Promoter Region (lux box) LuxR_active->DNA Binding Gene_Expression Target Gene Transcription DNA->Gene_Expression Activation/Repression

Caption: Generalized AHL Signaling Pathway

Experimental Design and Workflow

A typical workflow for investigating the gene regulatory effects of this compound involves a combination of biosensor assays to confirm biological activity and molecular biology techniques to quantify changes in gene expression.

Experimental_Workflow cluster_setup Experimental Setup cluster_activity Activity Assessment cluster_gene_expression Gene Expression Analysis cluster_data Data Analysis and Interpretation start Prepare N-(3-Hydroxytetradecanoyl) -DL-homoserine lactone stock bacterial_culture Culture target bacterial strain (e.g., mutant lacking AHL synthase) start->bacterial_culture biosensor_culture Culture AHL biosensor strain (e.g., A. tumefaciens A136) start->biosensor_culture treatment Treat target bacteria with This compound bacterial_culture->treatment plate_assay Disk Diffusion Assay or Well Diffusion Assay biosensor_culture->plate_assay tlc Thin-Layer Chromatography (TLC) Overlay biosensor_culture->tlc quant_biosensor Quantitative Biosensor Assay (e.g., β-galactosidase or luminescence) biosensor_culture->quant_biosensor data_analysis Analyze quantitative data (fold change, statistical significance) quant_biosensor->data_analysis rna_extraction RNA Extraction treatment->rna_extraction qpcr Quantitative Real-Time PCR (qRT-PCR) rna_extraction->qpcr rnaseq RNA-Sequencing (Transcriptome Analysis) rna_extraction->rnaseq qpcr->data_analysis rnaseq->data_analysis conclusion Draw conclusions on gene regulatory role data_analysis->conclusion

Caption: Experimental workflow for studying gene regulation.

Data Presentation

Quantitative data from experiments should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Quantitative Analysis of Target Gene Expression via qRT-PCR

Target GeneTreatment Concentration (µM)Fold Change in Expression (vs. Vehicle Control)p-value
geneX15.2 ± 0.4<0.05
geneX1015.8 ± 1.2<0.01
geneX5025.1 ± 2.5<0.001
geneY1-2.1 ± 0.2<0.05
geneY10-8.7 ± 0.9<0.01
geneY50-12.3 ± 1.5<0.001
housekeeping_gene501.0 ± 0.1>0.05

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Activity of this compound in a Quantitative Biosensor Assay

Concentration (nM)Reporter Signal (e.g., Luminescence in RLU)Fold Induction (vs. Vehicle Control)
0 (Vehicle)1,500 ± 1501.0
105,000 ± 4503.3
5025,000 ± 2,10016.7
10075,000 ± 6,50050.0
500150,000 ± 12,000100.0

Data are presented as mean ± standard deviation from three independent experiments. RLU = Relative Light Units.

Experimental Protocols

Protocol 1: Qualitative AHL Activity Assessment using Agrobacterium tumefaciens A136 Biosensor Plate Assay

This protocol is adapted for the detection of AHLs using a common biosensor strain.

Materials:

  • Agrobacterium tumefaciens A136 (a biosensor strain that produces a purple pigment in the presence of AHLs)

  • Luria-Bertani (LB) agar plates

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • This compound

  • Sterile filter paper discs

  • Solvent for AHL (e.g., DMSO or ethyl acetate)

  • Incubator at 30°C

Procedure:

  • Prepare LB agar plates supplemented with an appropriate concentration of X-Gal.

  • Grow an overnight culture of A. tumefaciens A136 in LB broth at 30°C with shaking.

  • Spread-plate the overnight culture of A. tumefaciens A136 onto the surface of the LB-X-Gal agar plates to create a bacterial lawn.

  • Allow the plates to dry in a sterile environment.

  • Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions as required.

  • Pipette a small volume (e.g., 5-10 µL) of the AHL solution or its dilutions onto sterile filter paper discs and allow the solvent to evaporate.

  • Place the AHL-impregnated discs onto the surface of the bacterial lawn. A disc with solvent only should be used as a negative control.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe the plates for the appearance of a purple halo around the filter paper discs, indicating the production of β-galactosidase by the biosensor in response to the AHL. The diameter of the halo can be used as a qualitative measure of AHL activity.

Protocol 2: Quantitative Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify the change in expression of target genes in a bacterial strain of interest in response to this compound.

Materials:

  • Bacterial strain of interest (preferably a mutant unable to produce its own AHLs to avoid background signal)

  • This compound

  • Appropriate bacterial growth medium

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes and a housekeeping gene

  • qRT-PCR instrument

Procedure:

  • Grow an overnight culture of the bacterial strain of interest.

  • Dilute the overnight culture into fresh medium to a starting OD600 of approximately 0.05.

  • Grow the cultures at the appropriate temperature with shaking to the early exponential phase (e.g., OD600 of 0.2-0.3).

  • Divide the culture into aliquots for different treatment conditions (e.g., vehicle control, 1 µM, 10 µM, and 50 µM of this compound).

  • Incubate the treated cultures for a defined period (e.g., 2-4 hours) to allow for changes in gene expression.

  • Harvest the bacterial cells by centrifugation at a low temperature.

  • Extract total RNA from the cell pellets using a commercial RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA templates using a reverse transcription kit.

  • Set up the qRT-PCR reactions using the cDNA, gene-specific primers, and a qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.

  • Run the qRT-PCR program on a suitable instrument.

  • Analyze the results using the ΔΔCt method to determine the fold change in gene expression, normalizing to the expression of a housekeeping gene.

These protocols provide a starting point for the investigation of gene regulation by this compound. The specific parameters, such as concentrations and incubation times, may need to be optimized for the particular bacterial species and genes being studied.

References

Troubleshooting & Optimization

Overcoming low yields in N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Q1: My overall yield is consistently low when trying to synthesize this compound. What are the most likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The two main strategies for this synthesis are:

  • Direct Coupling: This involves the direct amide bond formation between 3-hydroxytetradecanoic acid and DL-homoserine lactone. The presence of the free hydroxyl group on the fatty acid can lead to side reactions, such as O-acylation, where the hydroxyl group reacts instead of the amine of the homoserine lactone. This is a common cause of reduced yields. Inadequate activation of the carboxylic acid or suboptimal coupling-reagent choice can also lead to poor conversion rates.

  • Two-Step Synthesis (Oxo-Intermediate followed by Reduction): This approach first involves the synthesis of N-(3-oxotetradecanoyl)-DL-homoserine lactone, followed by the selective reduction of the 3-oxo group to a hydroxyl group. While this adds a step, it often circumvents the problems associated with the free hydroxyl group during the coupling reaction, potentially leading to higher overall yields. Low yields in this method can arise from incomplete coupling in the first step or an inefficient reduction in the second step.

Q2: I am using a direct coupling method with EDC as the coupling agent, but my yields are poor. How can I improve this?

A2: When using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for direct coupling, several factors can be optimized:

  • Side Reactions: The primary issue is the potential for the hydroxyl group of your 3-hydroxytetradecanoic acid to compete with the amine of the homoserine lactone for the activated carboxylic acid. This results in the formation of an ester byproduct instead of the desired amide.

  • Troubleshooting Steps:

    • Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure into your EDC coupling reaction. These additives form an active ester intermediate that is more reactive towards amines than alcohols, thereby minimizing O-acylation.

    • Protecting Group Strategy: Protect the hydroxyl group of the 3-hydroxytetradecanoic acid before the coupling reaction. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) ether. This group is stable under the coupling conditions and can be removed later with a fluoride source like tetrabutylammonium fluoride (TBAF).

    • Solvent and Temperature: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control side reactions.

Q3: I am trying the two-step synthesis method. What are the critical points to consider for the reduction of the 3-oxo group?

A3: The reduction of the 3-oxo group to a 3-hydroxy group is a critical step. The choice of reducing agent and reaction conditions will determine the success of this step.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used and effective reagent for the selective reduction of ketones in the presence of amides and lactones. It is a milder reducing agent than lithium aluminum hydride (LiAlH₄), which would likely reduce the lactone ring as well.

  • Troubleshooting Steps:

    • Solvent: The reduction is typically carried out in a protic solvent like methanol or ethanol at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature.

    • Stoichiometry: Use a molar excess of sodium borohydride to ensure complete reduction of the ketone.

    • Work-up: The reaction is typically quenched by the addition of an acid (e.g., dilute HCl) to neutralize the excess reducing agent and the resulting borate esters. Proper extraction is then necessary to isolate the product.

    • Purity of the 3-oxo Precursor: Ensure that the N-(3-oxotetradecanoyl)-DL-homoserine lactone used in the reduction step is of high purity. Impurities from the initial coupling reaction can interfere with the reduction.

Q4: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these byproducts?

A4: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of products and unreacted starting materials.

  • In Direct Coupling:

    • Unreacted 3-hydroxytetradecanoic acid and DL-homoserine lactone.

    • The desired this compound.

    • Ester byproduct from O-acylation.

    • N-acylurea byproduct if EDC is used without an additive.

  • In the Two-Step Method (after reduction):

    • Unreacted N-(3-oxotetradecanoyl)-DL-homoserine lactone.

    • The desired this compound.

    • Potential over-reduction products if a harsh reducing agent is used.

Troubleshooting Purification:

  • Column Chromatography: Silica gel column chromatography is the most effective method for purifying the final product from these byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.

  • TLC Analysis: Use different solvent systems for TLC to achieve better separation of spots, which will help in optimizing the column chromatography conditions. Staining with potassium permanganate or ceric ammonium molybdate can help visualize all components.

Data Presentation

The following table summarizes the expected yields for different synthetic strategies to provide a basis for comparison.

Synthetic StrategyKey ReagentsTypical Yield RangeAdvantagesDisadvantages
Direct Coupling (Unprotected) EDC, HOBt30-50%Fewer reaction steps.Risk of O-acylation, formation of byproducts, potentially lower yields.
Direct Coupling (with Protecting Group) TBDMSCl, EDC, HOBt, TBAF50-70% (over 3 steps)Higher yield and cleaner reaction compared to unprotected direct coupling.Adds two steps to the synthesis (protection and deprotection).
Two-Step Synthesis (Oxo-reduction) EDC, HOBt (for coupling), NaBH₄ (for reduction)60-80% (over 2 steps)Generally provides higher overall yields and avoids O-acylation issues.Requires an additional reduction step.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via a 3-Oxo Intermediate

This protocol is adapted from the general procedures for N-acyl homoserine lactone synthesis and subsequent reduction.

Step 1: Synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone

  • Activation of 3-Oxotetradecanoic Acid: In a round-bottom flask, dissolve 3-oxotetradecanoic acid (1 equivalent), HOBt (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DCM. Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Add DL-homoserine lactone hydrobromide (1 equivalent) and triethylamine (TEA) (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield N-(3-oxotetradecanoyl)-DL-homoserine lactone.

Step 2: Reduction to this compound

  • Reduction: Dissolve the purified N-(3-oxotetradecanoyl)-DL-homoserine lactone (1 equivalent) in methanol and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~6-7. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient).

Protocol 2: Direct Coupling of 3-Hydroxytetradecanoic Acid with DL-Homoserine Lactone (Unprotected)
  • Reaction Setup: To a solution of 3-hydroxytetradecanoic acid (1 equivalent), DL-homoserine lactone hydrobromide (1 equivalent), and HOBt (1.2 equivalents) in anhydrous DCM, add TEA (1.1 equivalents).

  • Coupling: Cool the mixture to 0 °C and add EDC (1.2 equivalents).

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 18-24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1 of Protocol 1.

Visualizations

Logical Workflow for Synthesis Strategy Selection

Synthesis_Strategy start Goal: Synthesize N-(3-Hydroxytetradecanoyl)- DL-homoserine lactone low_yield Encountering Low Yields? start->low_yield direct_coupling Direct Coupling Method low_yield->direct_coupling Yes two_step Two-Step Method (Oxo-Reduction) low_yield->two_step No, but want higher yield troubleshoot_direct Troubleshoot Direct Coupling: - Add HOBt/Oxyma - Use Protecting Group - Optimize Conditions direct_coupling->troubleshoot_direct troubleshoot_two_step Troubleshoot Two-Step: - Check Purity of Oxo-AHL - Optimize Reduction - Ensure Anhydrous Conditions two_step->troubleshoot_two_step success Improved Yield troubleshoot_direct->success troubleshoot_two_step->success

Caption: A decision-making workflow for selecting and troubleshooting the synthesis strategy.

Experimental Workflow for the Two-Step Synthesis

Two_Step_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Ketone Reduction start_materials_1 3-Oxotetradecanoic Acid + DL-Homoserine Lactone HBr coupling EDC, HOBt, TEA in DCM, 0°C to RT start_materials_1->coupling workup_1 Aqueous Work-up coupling->workup_1 purification_1 Column Chromatography workup_1->purification_1 product_1 N-(3-Oxotetradecanoyl)- DL-homoserine lactone purification_1->product_1 start_material_2 N-(3-Oxotetradecanoyl)- DL-homoserine lactone product_1->start_material_2 reduction NaBH4 in MeOH, 0°C to RT start_material_2->reduction workup_2 Acidic Quench & Extraction reduction->workup_2 purification_2 Column Chromatography workup_2->purification_2 final_product N-(3-Hydroxytetradecanoyl)- DL-homoserine lactone purification_2->final_product

Caption: The experimental workflow for the two-step synthesis of the target molecule.

Signaling Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa utilizes a complex quorum-sensing system to regulate virulence factors. The LasR/I and RhlR/I systems are two interconnected acyl-homoserine lactone (AHL) circuits. While not the primary signal, 3-hydroxy-AHLs can be produced and may interact with these systems.

PA_Quorum_Sensing cluster_cell Pseudomonas aeruginosa Cell LasI LasI (AHL Synthase) C12_AHL 3-oxo-C12-HSL LasI->C12_AHL synthesizes RhlI RhlI (AHL Synthase) C4_AHL C4-HSL RhlI->C4_AHL synthesizes LasR LasR (Transcriptional Regulator) C12_AHL->LasR binds RhlR RhlR (Transcriptional Regulator) C4_AHL->RhlR binds Hydroxy_AHL 3-hydroxy-AHLs (e.g., 3-hydroxy-C14-HSL) Hydroxy_AHL->LasR may interact with Hydroxy_AHL->RhlR may interact with LasR_Complex LasR:3-oxo-C12-HSL Complex LasR->LasR_Complex RhlR_Complex RhlR:C4-HSL Complex RhlR->RhlR_Complex lasI_gene lasI gene LasR_Complex->lasI_gene activates rhlI_gene rhlI gene LasR_Complex->rhlI_gene activates rhlR_gene rhlR gene LasR_Complex->rhlR_gene activates virulence_genes Virulence Genes (e.g., elastase, pyocyanin) LasR_Complex->virulence_genes activates RhlR_Complex->rhlI_gene activates RhlR_Complex->virulence_genes activates

Caption: A simplified diagram of the LasR/I and RhlR/I quorum-sensing circuit in P. aeruginosa.

Identifying and removing impurities from synthetic N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my synthesis of this compound?

A1: Common impurities can arise from several sources including unreacted starting materials, side-products from the reaction, and degradation products. Potential impurities include:

  • Unreacted L-homoserine lactone hydrobromide: The starting material for the lactone ring.

  • Unreacted 3-hydroxytetradecanoic acid or its activated form (e.g., acid chloride): The starting material for the acyl chain.

  • Byproducts from coupling reagents: For example, if using EDC coupling, N-acylurea byproducts can form.

  • Diastereomers: If the synthesis is not stereospecific, you may have a mixture of diastereomers.

  • Hydrolyzed product: The lactone ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the formation of the corresponding N-(3-Hydroxytetradecanoyl)-DL-homoserine.

Q2: What analytical techniques are recommended for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying the main product and impurities. A C18 reverse-phase column is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help elucidate the structure of unknown impurities if they are present in sufficient quantity.

Q3: What is the characteristic mass spectral fragmentation pattern for N-acyl-homoserine lactones?

A3: N-acyl-homoserine lactones typically exhibit a characteristic fragmentation pattern in mass spectrometry, which is useful for their identification. The most common fragmentation involves the cleavage of the amide bond, resulting in a fragment ion corresponding to the protonated homoserine lactone ring at m/z 102.0.[1] The other major fragment will correspond to the acyl chain.

Troubleshooting Guides

Issue 1: Low Yield of the Final Product
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using TLC. If the starting materials are still present after the recommended reaction time, consider extending the reaction time or adding more of the limiting reagent.
Inefficient coupling Ensure that the coupling reagents (e.g., EDC, DCC) are fresh and active. The choice of coupling agent and reaction conditions (solvent, temperature) can significantly impact the yield.
Side reactions Under strongly basic conditions, racemization of the homoserine lactone can occur.[3] Using milder bases or alternative coupling methods can mitigate this. The formation of N-acylurea byproducts with carbodiimide coupling agents can be minimized by the addition of an activating agent like HOBt.
Product loss during workup/purification Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent hydrolysis of the lactone ring. Use appropriate solvent systems for column chromatography to achieve good separation without excessive loss of the product.
Issue 2: Presence of Multiple Spots on TLC After Purification
Possible Cause Troubleshooting Step
Co-eluting impurities The solvent system used for column chromatography may not be optimal for separating all impurities. Try a different solvent system with a different polarity. A gradient elution may be necessary.
Product degradation on silica gel Some compounds can degrade on silica gel. If you suspect this, you can try using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
Presence of diastereomers If your synthesis is not stereospecific, you may have diastereomers which can sometimes be separated by chromatography. Chiral HPLC may be required to resolve enantiomers.
Sample overload on TLC plate Spot a more dilute solution of your sample on the TLC plate to ensure that the spots are not tailing or merging due to overloading.
Issue 3: Unexpected Peaks in HPLC/LC-MS Analysis

| Possible Cause | Troubleshooting Step | | Contamination from solvents or glassware | Run a blank injection of your solvent to check for contaminants. Ensure all glassware is thoroughly cleaned. | | Injector carryover | If a previously analyzed sample was highly concentrated, it might contaminate the subsequent injection. Run several blank injections to wash the injector. | | In-source fragmentation in MS | The observed ions may be fragments of your target molecule formed in the mass spectrometer's ion source. Analyze the fragmentation pattern to see if the unexpected peaks are related to your product. | | Presence of adducts in MS | In electrospray ionization (ESI) mass spectrometry, it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions from the mobile phase. |

Experimental Protocols

Protocol 1: General Synthesis of this compound via EDC Coupling

This protocol is a general guideline and may require optimization.

  • Dissolve 3-hydroxytetradecanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve DL-homoserine lactone hydrobromide (1 equivalent) in DMF and add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrobromide salt.

  • Add the neutralized homoserine lactone solution to the activated acid mixture. Let the reaction stir at room temperature overnight.

  • Monitor the reaction by TLC. A common mobile phase for TLC is ethyl acetate/hexanes.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective.

Protocol 2: HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B over 20-30 minutes. For example, 50-100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or by mass spectrometry.

Protocol 3: Column Chromatography Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate to 50% or higher.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Hypothetical Chromatographic Data for Impurity Analysis

This table presents hypothetical data for illustrative purposes. Actual retention times will vary depending on the specific HPLC conditions.

Compound Hypothetical Retention Time (min) Expected [M+H]⁺ (m/z)
DL-Homoserine lactone2.5102.05
3-Hydroxytetradecanoic acid18.2245.21
This compound 15.8 328.25
N-acylurea byproduct12.1Variable
Hydrolyzed product13.5346.26

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Materials (3-hydroxytetradecanoic acid, DL-homoserine lactone) reaction Coupling Reaction (e.g., EDC) start->reaction crude Crude Product reaction->crude tlc TLC Analysis crude->tlc Initial Check column Column Chromatography tlc->column Guide Purification hplc HPLC/LC-MS Analysis column->hplc Purity Check nmr NMR Spectroscopy column->nmr Structure Verification pure Pure Product (>95%) hplc->pure Confirm Purity nmr->pure Confirm Structure

Caption: Workflow for Synthesis, Purification, and Analysis.

impurity_identification cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities synthesis Synthetic N-(3-Hydroxytetradecanoyl)- DL-homoserine lactone unreacted_acid Unreacted 3-hydroxytetradecanoic acid synthesis->unreacted_acid Source unreacted_lactone Unreacted DL-homoserine lactone synthesis->unreacted_lactone Source byproduct Coupling Byproducts (e.g., N-acylurea) synthesis->byproduct Source hydrolysis Hydrolyzed Product synthesis->hydrolysis Source diastereomers Diastereomers synthesis->diastereomers Source

Caption: Common Impurities in Synthesis.

References

Dealing with matrix effects in mass spectrometry analysis of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone in mass spectrometry analysis.

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometry analysis of this compound, with a focus on mitigating matrix effects.

Q1: My signal for this compound is suppressed, inconsistent, or highly variable. What are the likely causes and how can I resolve this?

A: Signal suppression and variability are common challenges in mass spectrometry, often stemming from matrix effects . These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. Due to its long acyl chain, this molecule is relatively nonpolar and can co-extract with other lipids from complex biological samples, which are known to cause significant ion suppression.

To systematically address this issue, follow the troubleshooting workflow outlined below.

cluster_0 Troubleshooting Workflow for Matrix Effects start High Signal Variability or Suppression Observed q1 Is an appropriate internal standard being used? start->q1 sol1 Incorporate a stable isotope-labeled internal standard (e.g., D3-C6-HSL) to normalize for matrix effects and extraction variability. q1->sol1 No q2 Is the sample preparation method adequate? q1->q2 Yes sol1->q2 sol2 Optimize sample cleanup. Consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components. q2->sol2 No q3 Are the chromatographic conditions optimized? q2->q3 Yes sol2->q3 sol3 Adjust the gradient to better separate the analyte from co-eluting matrix components. Ensure a suitable column (e.g., C18) is used. q3->sol3 No end Consistent and Reliable Signal q3->end Yes sol3->end

Troubleshooting workflow for matrix effects.

Sample Preparation Strategies to Reduce Matrix Effects:

Effective sample preparation is the most critical step in minimizing matrix effects.[1] For a nonpolar, long-chain molecule like this compound, methods that efficiently remove lipids and other hydrophobic interferences are essential.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. Acidified ethyl acetate is a common and effective solvent for extracting N-acyl homoserine lactones (AHLs) from aqueous samples like bacterial culture supernatants.[2][1][3]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent, leaving interferences behind.[4] Reversed-phase (e.g., C18) or hydrophilic-lipophilic-balanced (HLB) cartridges are often suitable for AHL extraction.[5]

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phases.Partitioning between a solid stationary phase and a liquid mobile phase.
Recommended Solvent/Sorbent Acidified Ethyl Acetate (0.1-0.5% acetic or formic acid).[1][3]Reversed-phase C18 or Hydrophilic-Lipophilic Balanced (HLB) sorbent.[5]
Key Advantage Simple, rapid, and requires minimal specialized equipment.High cleanup efficiency and ability to concentrate the analyte.[6]
Considerations May have lower recovery for more polar AHLs and can be less effective at removing all matrix components compared to SPE.Requires careful method development, including conditioning, washing, and elution steps.[4]

Note: This table provides starting recommendations. Optimization is necessary for specific sample matrices.

Q2: I am experiencing poor recovery of this compound during sample preparation. How can this be improved?

A: Poor recovery is often due to suboptimal extraction or elution conditions. Given the hydrophobic nature of this compound, it is crucial to use appropriate organic solvents and ensure complete elution from any solid phase.

Improving LLE Recovery:

  • Solvent Choice: While ethyl acetate is widely used, for very nonpolar analytes, other solvents like dichloromethane may offer better recovery, though they are less commonly used for AHLs.

  • pH Adjustment: Acidifying the aqueous sample (e.g., with formic or acetic acid) ensures that the homoserine lactone is in its neutral form, which improves its partitioning into the organic solvent.[1]

  • Extraction Repetition: Performing the extraction two to three times with fresh organic solvent and pooling the extracts will significantly improve recovery.[3]

Improving SPE Recovery:

  • Sorbent Selection: For long-chain AHLs, a C18 sorbent is a good starting point. Ensure the sorbent mass is appropriate for the sample volume and expected analyte concentration.

  • Elution Solvent: The elution solvent must be strong enough to displace the analyte from the sorbent. Methanol or acetonitrile are commonly used. If recovery is low, increasing the organic content of the elution solvent or trying a different solvent may help.

  • Drying Step: Ensure the SPE cartridge is not dried excessively before elution, as this can lead to irreversible binding of the analyte to the sorbent.

MethodKey Optimization StepExpected Outcome
LLE Use of acidified ethyl acetate, repeated extractions (2-3x).[3]Improved partitioning into the organic phase, leading to higher recovery.
SPE Proper conditioning and selection of a strong elution solvent (e.g., methanol or acetonitrile).Complete elution of the analyte from the sorbent material.

Note: The data in this table is illustrative. Actual recoveries will depend on the specific sample matrix and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical chromatographic behavior of this compound?

A: this compound has a long C14 acyl chain, making it quite hydrophobic. In reversed-phase liquid chromatography (e.g., using a C18 column), it will be strongly retained and therefore have a relatively long retention time compared to shorter-chain AHLs.[7] A gradient elution starting with a higher aqueous phase and gradually increasing the organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is necessary for good peak shape and resolution.[7]

Q2: Which ionization mode is best for detecting this molecule?

A: Electrospray ionization (ESI) in positive ion mode is the most effective and commonly used method for detecting AHLs. The molecule readily forms protonated molecular ions [M+H]+.[8]

Q3: What are the characteristic product ions for MS/MS identification?

A: For tandem mass spectrometry (MS/MS), the protonated molecule is fragmented to produce characteristic product ions. For this compound (precursor ion m/z 328.25), the most characteristic fragment is the homoserine lactone moiety at m/z 102 . This fragment is common to all AHLs and is often used for precursor ion scanning or multiple reaction monitoring (MRM) experiments to selectively detect this class of compounds.[8] Other fragments may correspond to the loss of water from the parent molecule or fragmentation of the acyl side chain.

Q4: How should I prepare matrix-matched calibration standards?

A: To accurately quantify your analyte and compensate for matrix effects, it is best to prepare calibration standards in a blank matrix that is as similar as possible to your actual samples. This involves obtaining a sample of the matrix (e.g., bacterial growth medium, cell lysate) that is known to not contain the analyte. Then, spike this blank matrix with known concentrations of a certified reference standard of this compound. These matrix-matched standards should then be subjected to the exact same extraction and analysis procedure as your unknown samples.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Bacterial Culture Supernatant
  • Grow the bacterial culture to the desired cell density.

  • Centrifuge 10 mL of the culture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant to a pH of approximately 3-4 by adding a small volume of glacial acetic acid or formic acid (e.g., to a final concentration of 0.1-0.5%).[1][3]

  • Add an equal volume (10 mL) of acidified ethyl acetate to the supernatant in a separatory funnel or a suitable tube.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing. Allow the layers to separate.

  • Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh 10 mL of acidified ethyl acetate.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature or in a rotary evaporator.

  • Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample (e.g., centrifuged and acidified bacterial supernatant) onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 2-3 mL of a strong organic solvent like methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of mobile phase for LC-MS analysis.

Signaling Pathway Visualization

This compound is an N-acyl homoserine lactone (AHL) that functions as a signaling molecule in bacterial quorum sensing. The canonical mechanism for AHL-mediated quorum sensing involves a LuxI-type synthase and a LuxR-type transcriptional regulator.[9]

cluster_pathway Generic AHL Quorum Sensing Pathway LuxI LuxI-type Synthase AHL AHL Signal (e.g., 3-OH-C14-HSL) LuxI->AHL Synthesis LuxR_inactive LuxR-type Receptor (Inactive) AHL->LuxR_inactive Binding & Activation AHL_out AHL Signal (Extracellular) AHL->AHL_out Diffusion (High Cell Density) LuxR_active AHL-LuxR Complex (Active Dimer) LuxR_inactive->LuxR_active DNA Promoter DNA ('lux box') LuxR_active->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Phenotype Group Behaviors (e.g., Biofilm Formation, Virulence) Gene_Expression->Phenotype Leads to

Generic LuxI/LuxR-type quorum sensing circuit.

References

How to improve the stability of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (C14-HSL) in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for C14-HSL?

For long-term storage, C14-HSL is stable for at least two years when stored at -20°C and protected from light and moisture.[1][2] For short-term storage, +4°C is suitable.[1][2]

Q2: What are the primary factors that cause C14-HSL degradation in experimental solutions?

The primary factors leading to the degradation of C14-HSL and other N-acyl-homoserine lactones (AHLs) in aqueous solutions are:

  • pH-dependent lactonolysis : The homoserine lactone ring is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7).[3][4] This process, known as lactonolysis, opens the ring and inactivates the molecule.

  • Elevated Temperature : Higher temperatures accelerate the rate of chemical hydrolysis.[3]

  • Enzymatic Degradation : In biological systems, enzymes produced by various organisms can degrade AHLs. The two main types are AHL lactonases, which hydrolyze the lactone ring, and AHL acylases, which cleave the acyl side chain.[4][5][6]

Q3: How does the acyl chain length of an AHL affect its stability?

Generally, AHLs with longer acyl side chains are more stable than those with shorter chains.[3] The rate of hydrolysis is reduced as the length of the N-linked acyl side chain increases.[3] Therefore, C14-HSL is inherently more stable against pH-dependent lactonolysis compared to short-chain AHLs like C4-HSL or C6-HSL.

Q4: Can degraded C14-HSL be reactivated?

Yes, to an extent. The pH-dependent lactonolysis (ring-opening) is reversible. By acidifying the growth media or solution to a low pH (e.g., pH 2.0), the hydrolyzed, open-ring form can be encouraged to re-circularize back into the active lactone form.[3]

Troubleshooting Guide for C14-HSL Instability

This section addresses common problems encountered during long-term experiments involving C14-HSL.

Problem 1: Loss of C14-HSL activity in bacterial culture over time.

Possible Cause Verification Step Recommended Solution
Alkaline pH Shift Measure the pH of your culture medium during the stationary phase. Many bacterial cultures experience a pH increase over time, reaching pH 8.5 or higher.[3]Buffer the medium to maintain a slightly acidic or neutral pH (pH 6.0-7.0). Acyl-HSLs are significantly more stable under slightly acidic conditions.[7]
Enzymatic Degradation Check literature for the bacterial species you are using to see if it is known to produce AHL-degrading enzymes (lactonases or acylases).[5][6]If possible, use a mutant strain deficient in AHL degradation. Alternatively, consider cell-free experiments using culture supernatants or purified components to isolate the effects of C14-HSL.
High Incubation Temperature Review your experimental protocol. Temperatures common for microbial growth (e.g., 37°C) increase the rate of hydrolysis compared to room temperature (22°C).[3]If the experimental design allows, conduct the experiment at the lowest feasible temperature that supports the biological process being studied.

Problem 2: Inconsistent results or lower-than-expected bioactivity from C14-HSL stock solutions.

Possible Cause Verification Step Recommended Solution
Improper Dissolution/Storage C14-HSL is poorly soluble in water, especially at higher concentrations.[7] Confirm the solvent used (e.g., DMF, DMSO, acetonitrile) and storage conditions.[2][8]Prepare high-concentration stock solutions in an appropriate organic solvent like DMF or DMSO.[8] Store stock solutions at -20°C. For experiments, dilute the stock solution into the aqueous medium immediately before use to minimize hydrolysis.
Hydrolysis in Buffer Measure the pH of the buffer used for dilution. Buffers with a pH > 7.5 will accelerate the degradation of C14-HSL.Use a buffer with a slightly acidic to neutral pH (e.g., MES buffer at pH 6.5) for dilutions and in the experimental medium if possible.

Key Degradation Pathways and Troubleshooting Logic

The following diagrams illustrate the chemical degradation pathways for C14-HSL and a logical workflow for troubleshooting stability issues.

G cluster_pathways C14-HSL Degradation Pathways cluster_lactonase Lactonolysis cluster_acylase Amide Hydrolysis A N-(3-Hydroxytetradecanoyl)- DL-homoserine lactone (Active) B N-(3-Hydroxytetradecanoyl)- DL-homoserine (Inactive) A->B  AHL Lactonase  or High pH (≥7.5)   C 3-Hydroxytetradecanoic Acid + Homoserine Lactone (HSL) A->C  AHL Acylase   B->A  Low pH (≤2.0)  

Caption: Chemical degradation pathways of C14-HSL.

Troubleshooting_Workflow start Experiment Shows Loss of C14-HSL Activity q1 Is the experimental medium a bacterial culture? start->q1 q2 Measure pH of medium at end of experiment. Is pH > 7.5? q1->q2 Yes q4 Was C14-HSL pre-dissolved in aqueous buffer for storage? q1->q4 No (Cell-Free) sol1 Buffer medium to pH 6.5-7.0 or use fresh medium periodically. q2->sol1 Yes q3 Does the bacterial species produce QQ enzymes? q2->q3 No end Problem Resolved sol1->end sol2 Use a QQ-deficient mutant strain or a cell-free system. q3->sol2 Yes q3->end No/Unknown sol2->end sol3 Prepare fresh dilutions from -20°C organic stock for each experiment. q4->sol3 Yes q4->end No sol3->end

Caption: Troubleshooting logic for C14-HSL instability.

Experimental Protocols

Protocol 1: Assessing C14-HSL Stability using an AHL Biosensor

This protocol allows for the quantification of active C14-HSL over time by measuring the response of a reporter bacterial strain.

Objective: To determine the rate of C14-HSL degradation under specific experimental conditions (e.g., different pH values, temperatures, or in the presence of bacterial cells/enzymes).

Materials:

  • C14-HSL

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) for long-chain AHLs).[9]

  • Appropriate growth media and antibiotics for the biosensor.

  • Microplate reader or luminometer.

  • Buffers of varying pH values.

Workflow:

Protocol_Workflow cluster_prep Step 1: Preparation cluster_incubation Step 2: Incubation cluster_detection Step 3: Detection cluster_analysis Step 4: Data Analysis A1 Prepare test solutions (e.g., buffers at pH 6.0, 7.0, 8.0, 9.0). A2 Add C14-HSL to each solution to a final concentration (e.g., 1 µM). A1->A2 B1 Incubate all solutions under desired temperature conditions. A2->B1 A3 Prepare a 'Time 0' control by immediately processing a sample. B2 At specified time points (e.g., 0, 2, 4, 8, 24h), take aliquots from each solution. B1->B2 B3 Stop degradation reaction (e.g., by flash freezing or pH neutralization/acidification). B2->B3 C1 Add aliquots to a 96-well plate containing the AHL biosensor culture. B3->C1 C2 Incubate plate to allow for biosensor response (e.g., β-galactosidase or GFP expression). C1->C2 C3 Measure the reporter signal (absorbance, fluorescence, or luminescence). C2->C3 D1 Generate a standard curve with known concentrations of fresh C14-HSL. D2 Calculate the concentration of active C14-HSL remaining at each time point. D1->D2 D3 Plot concentration vs. time to determine degradation kinetics and half-life. D2->D3

Caption: Experimental workflow for C14-HSL stability assay.

Procedure Details:

  • Preparation: Prepare sterile solutions (e.g., buffers, culture media) and dispense them into sterile tubes. Add C14-HSL from a concentrated stock to achieve the desired final concentration.

  • Incubation: Place the tubes at the desired temperature. At each time point, remove an aliquot. To stop pH-dependent degradation, the sample can be immediately acidified.[3]

  • Detection: In a 96-well plate, combine the collected aliquots with a log-phase culture of the biosensor strain. Incubate until the reporter signal develops.

  • Analysis: Measure the reporter signal. Compare the values to a standard curve generated with known concentrations of C14-HSL to quantify the amount of active lactone remaining. Plot the results to assess stability over time.

Quantitative Data Summary

The stability of AHLs is highly dependent on pH, temperature, and acyl chain length. Longer acyl chains generally confer greater stability.

Table 1: Relative Rate of Hydrolysis for Different AHLs at 22°C and 37°C

N-acyl-homoserine lactone (AHL)Relative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
C4-HSL1.002.50
3-oxo-C6-HSL0.852.10
C6-HSL0.701.80
C8-HSL0.551.40
C14-HSL (projected) < 0.55 < 1.40

Data adapted from Yates et al. (2002).[3] The rates are relative to C4-HSL at 22°C. Exact values for C14-HSL were not provided but follow the trend that longer side chains are more stable and thus have a lower relative rate of hydrolysis.

This table illustrates two key principles:

  • The rate of hydrolysis increases significantly with temperature.[3]

  • The rate of hydrolysis decreases as the acyl side chain length increases.[3]

References

Enhancing the sensitivity of detection for low concentrations of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting low concentrations of 3-OH-C14-HSL?

A1: The primary methods for detecting low concentrations of 3-OH-C14-HSL and other N-acyl homoserine lactones (AHLs) can be broadly categorized into two groups: biosensor-based assays and instrumental analysis.

  • Biosensor-based assays utilize genetically engineered bacteria that produce a detectable signal (e.g., light, color) in the presence of AHLs. These can be whole-cell assays or cell-free systems.[1][2]

  • Instrumental analysis , such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), offers high specificity and quantification of AHLs based on their mass-to-charge ratio and fragmentation patterns.[3][4]

Q2: How can I enhance the sensitivity of my 3-OH-C14-HSL detection experiments?

A2: Several strategies can be employed to enhance the sensitivity of 3-OH-C14-HSL detection:

  • Sample Concentration: Use solid-phase extraction (SPE) to concentrate the AHLs from your sample before analysis. This method can improve sensitivity by two to ten-fold compared to liquid-liquid extraction.[1][5]

  • Biosensor Optimization:

    • For cell-free assays, switching from a chromogenic substrate (like X-Gal) to a luminescent substrate (like Beta-Glo) can increase sensitivity by as much as 10-fold.[1]

    • For whole-cell biosensors, using strains that overexpress the receptor protein (e.g., TraR) can broaden the detection range and increase sensitivity to low concentrations of AHLs.

  • Instrumental Method Optimization: For LC-MS/MS, optimizing the ionization source parameters and using a sensitive detector can lower the limit of detection.

Q3: My biosensor assay is not showing any signal, even though I expect 3-OH-C14-HSL to be present. What could be the issue?

A3: Several factors could lead to a lack of signal in your biosensor assay:

  • AHL Concentration Below Detection Limit: The concentration of 3-OH-C14-HSL in your sample may be below the limit of detection of your specific biosensor. Consider concentrating your sample or using a more sensitive biosensor.

  • Inhibition of the Biosensor: Your sample may contain inhibitory compounds that interfere with the biosensor's function. For example, in cell-free assays, high temperatures (above 55°C) can deactivate the TraR protein, and certain antibiotics can inhibit the binding of the TraR/AHL complex to the DNA.[1]

  • Incorrect Biosensor Specificity: While many biosensors have a broad range of detection, some are more specific to certain types of AHLs. Ensure your chosen biosensor is responsive to long-chain AHLs like 3-OH-C14-HSL.

  • Degradation of 3-OH-C14-HSL: AHLs can be degraded at non-neutral pH. Ensure your samples and assay buffers are maintained at an appropriate pH to prevent degradation.

Q4: Can I quantify the concentration of 3-OH-C14-HSL using a biosensor?

A4: Yes, biosensors can be used for semi-quantitative or quantitative analysis. To do so, you must create a standard curve using known concentrations of synthetic 3-OH-C14-HSL. The signal produced by your unknown sample can then be compared to the standard curve to estimate its concentration. It is crucial to determine the linear range of the dose-response for accurate quantification.

Troubleshooting Guides

Issue 1: High Background Signal in Biosensor Assay
Possible Cause Troubleshooting Step
Contamination of reagents or media with AHLs. Use fresh, sterile reagents and media. Autoclave all solutions and glassware thoroughly.
Constitutive ("leaky") expression from the reporter gene in the biosensor. Run a negative control with no added AHL to determine the baseline background signal. Subtract this background from your experimental readings. Consider using a different biosensor strain with tighter regulation.
Cross-reactivity with other molecules in the sample. Purify your sample using solid-phase extraction (SPE) to remove potentially interfering compounds.
Issue 2: Poor Reproducibility in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Inconsistent sample preparation. Standardize your extraction and concentration protocol. Use an internal standard to account for variations in extraction efficiency and instrument response.
Matrix effects from complex sample composition. Perform a matrix effect study by spiking known concentrations of 3-OH-C14-HSL into your sample matrix and comparing the response to the standard in a clean solvent. If significant matrix effects are observed, further sample cleanup or the use of a matrix-matched calibration curve is necessary.
Instrument instability. Ensure the LC-MS/MS system is properly calibrated and maintained. Run quality control samples at regular intervals during your analytical run to monitor instrument performance.

Data Presentation

Table 1: Comparison of Detection Methods for 3-OH-C14-HSL

Method Principle Limit of Detection (LOD) Advantages Disadvantages
Whole-Cell Biosensor (A. tumefaciens) Genetically engineered bacteria produce a reporter signal (e.g., β-galactosidase) in the presence of AHLs.As low as 10-12 M for some AHLs.High sensitivity, relatively low cost, suitable for high-throughput screening.Susceptible to inhibition by sample matrix, may have a narrow detection range for specific AHLs.
Cell-Free Biosensor Assay A bacterial lysate containing the necessary components for AHL detection is used.~100-300 nM (chromogenic), ~10-30 nM (luminescent).[1]Rapid ( < 3 hours), high sensitivity with luminescent substrates, lysate can be stored for long periods.[1]Requires preparation of the cell lysate, can be inhibited by certain compounds.[1]
HPLC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation.Estimated in the low ng/L to pmol range.High specificity and selectivity, provides structural confirmation, accurate quantification.Requires expensive equipment, extensive sample preparation, can be affected by matrix effects.

Experimental Protocols

Protocol 1: Whole-Cell Biosensor Assay using Agrobacterium tumefaciens

This protocol is a general guideline and may need optimization for specific experimental conditions.

  • Preparation of Biosensor Culture:

    • Inoculate a single colony of the Agrobacterium tumefaciens biosensor strain (e.g., NTL4(pCF218)(pCF372)) into appropriate liquid media containing the necessary antibiotics for plasmid maintenance.

    • Incubate the culture overnight at 28-30°C with shaking.

  • Assay Preparation:

    • Prepare a fresh plate of solid media containing a chromogenic substrate (e.g., X-Gal at 80 µg/mL).

    • Spread a lawn of the overnight biosensor culture onto the plate.

  • Sample Application:

    • Spot a small volume (e.g., 5-10 µL) of your sample extract or a standard solution of 3-OH-C14-HSL onto the bacterial lawn.

    • Allow the spots to dry completely.

  • Incubation and Observation:

    • Incubate the plate at 28-30°C for 24-48 hours.

    • Observe for the development of a colored halo around the spots, indicating the presence of AHLs. The intensity of the color is proportional to the concentration of the AHL.

Protocol 2: Cell-Free Biosensor Assay

This protocol is adapted from a published method.[1]

  • Preparation of Cell-Free Lysate:

    • Grow the Agrobacterium tumefaciens biosensor strain to the late exponential phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 20 mM KH2PO4, pH 7.0).

    • Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.

    • Centrifuge the lysate to remove cell debris and collect the supernatant. This is the cell-free lysate.

  • Luminescent Assay Procedure:

    • In a 96-well plate, add 50 µL of your sample or 3-OH-C14-HSL standard.

    • Add 50 µL of the cell-free lysate (diluted to a protein concentration of ~80 µg/mL) to each well.

    • Mix and incubate at 30°C for 2 hours.

    • Add 100 µL of a commercial luminescent β-galactosidase substrate (e.g., Beta-Glo).

    • Mix and incubate at 30°C for 1 hour.

    • Measure the luminescence using a microplate luminometer.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL 3-OH-C14-HSL TraR_inactive Inactive TraR (monomer) AHL->TraR_inactive Binds to TraR_active Active TraR-AHL Complex (dimer) TraR_inactive->TraR_active Dimerization & Conformational Change tra_box tra box (DNA) TraR_active->tra_box Binds to Transcription Transcription tra_genes tra Genes Transcription->tra_genes Activates

Caption: Quorum sensing signaling pathway of 3-OH-C14-HSL in Agrobacterium tumefaciens.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection cluster_analysis Data Analysis Sample Bacterial Culture or Environmental Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Biosensor Biosensor Assay (Whole-cell or Cell-free) Concentration->Biosensor LCMS LC-MS/MS Analysis Concentration->LCMS Data_Analysis_Bio Quantification via Standard Curve Biosensor->Data_Analysis_Bio Signal Measurement Data_Analysis_LCMS Identification & Quantification LCMS->Data_Analysis_LCMS Chromatogram & Mass Spectra Logical_Relationship Sensitivity Enhanced Sensitivity LOD Lower Limit of Detection (LOD) Sensitivity->LOD Sample_Prep Optimized Sample Preparation Sample_Prep->Sensitivity Detection_Method Sensitive Detection Method Detection_Method->Sensitivity SPE Solid-Phase Extraction SPE->Sample_Prep Luminescent Luminescent Substrate Luminescent->Detection_Method Overexpression Receptor Overexpression Overexpression->Detection_Method LCMS_opt Optimized LC-MS/MS LCMS_opt->Detection_Method

References

Validation & Comparative

Confirming the biological activity of synthetic N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of Synthetic N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

This guide provides a detailed comparison of the biological activity of synthetic this compound with other acyl-homoserine lactones (AHLs). It includes experimental data, detailed protocols for activity assays, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and application of this quorum sensing molecule.

Introduction to this compound

This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial for quorum sensing, a cell-to-cell communication process used by Gram-negative bacteria to coordinate gene expression based on population density.[1] AHL-mediated quorum sensing regulates various processes, including biofilm formation, virulence factor production, and bioluminescence.[1][2] The general structure of an AHL consists of a homoserine lactone ring with an acyl side chain, which can vary in length and modification, leading to the specificity of the signal.[3]

Comparison with Alternative Acyl-Homoserine Lactones

The biological activity of AHLs is largely determined by the structure of the acyl side chain. Below is a comparison of this compound with other well-characterized AHLs.

N-Acyl-Homoserine Lactone (AHL)Common AbbreviationProducing Bacteria (Examples)Key Biological Activities
This compound-Vibrio alginolyticusBiofilm formation, antibacterial activity.[4]
N-Butanoyl-L-homoserine lactoneC4-HSLPseudomonas aeruginosa, Aeromonas spp.Rhamnolipid synthesis, virulence factor regulation.[1][5]
N-Hexanoyl-L-homoserine lactoneC6-HSLChromobacterium violaceum, Vibrio fischeriViolacein production, bioluminescence.[1]
N-(3-Oxohexanoyl)-L-homoserine lactone3-oxo-C6-HSLVibrio fischeriBioluminescence regulation.[1]
N-(3-Oxododecanoyl)-L-homoserine lactone3-oxo-C12-HSLPseudomonas aeruginosaVirulence factor regulation, anti-inflammatory effects on eukaryotic cells.[6][7]
N-Tetradecanoyl-DL-homoserine lactoneC14-HSLRhodobacter sphaeroidesRegulation of gene expression.[1]

Quantitative Data on Biological Activity

The concentration of this compound can significantly influence its biological effects, such as biofilm formation in Vibrio alginolyticus.

Concentration of this compoundEffect on V. alginolyticus Biofilm Formation
2 µM, 5 µMSignificant increase in biofilm formation.[4]
10 µM, 20 µMInduction and enhancement of biofilm formation and structural alteration.[4]
40 µM, 100 µMNo significant improvement or inhibition of biofilm formation.[4]

Experimental Protocols

Confirming the biological activity of synthetic AHLs requires robust experimental protocols. The following is a generalized protocol for an AHL reporter assay, a common method for quantifying AHL activity.

AHL Reporter Assay Protocol

This protocol utilizes a bacterial reporter strain that produces a measurable signal (e.g., fluorescence or luminescence) in response to a specific AHL.

Materials:

  • Bacterial reporter strain (e.g., E. coli JB523 for detecting a range of AHLs)

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Synthetic this compound and other AHLs for comparison

  • 96-well microtiter plate

  • Plate reader for measuring fluorescence (e.g., GFP) and optical density (OD)

Procedure:

  • Prepare Overnight Culture: Inoculate the reporter strain in 3 mL of LB medium with the appropriate antibiotic and incubate overnight at 37°C with vigorous shaking.[8]

  • Subculture: Dilute the overnight culture 1:60 into fresh LB medium.[8]

  • Incubation: Incubate the fresh culture for 1 hour at 37°C with vigorous shaking.[8]

  • Induction: Add the synthetic AHLs at various final concentrations to the culture. A control with the solvent (e.g., DMSO) should be included.[8]

  • Incubation for Induction: Incubate the samples for 4 hours at 37°C with vigorous shaking.[8]

  • Measurement: Transfer 100 µL of each sample to a 96-well plate. Measure the fluorescence (e.g., GFP) and the optical density at 600 nm (OD600) using a plate reader.[3]

  • Data Analysis: Calculate the specific fluorescence by dividing the fluorescence value by the OD600 value. Compare the activity of the synthetic AHL to a known standard or control.[3]

Visualizations

Signaling Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams visualize a generic AHL-mediated quorum sensing pathway and the experimental workflow for an AHL activity assay.

QuorumSensingPathway AHL-Mediated Quorum Sensing Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_in AHL LuxI->AHL_in Synthesizes Precursors Acyl-ACP + SAM Precursors->LuxI Substrates LuxR LuxR-type Receptor DNA Promoter DNA LuxR->DNA Activates GeneExpression Target Gene Expression DNA->GeneExpression Leads to AHL_in->LuxR Binds to AHL_out AHL (Extracellular) AHL_in->AHL_out Diffusion

Caption: A diagram of a generic AHL-mediated quorum sensing pathway in a bacterial cell.

ExperimentalWorkflow Experimental Workflow for AHL Activity Assay start Start culture Prepare Overnight Reporter Strain Culture start->culture subculture Subculture and Incubate culture->subculture induction Add Synthetic AHLs (Induction) subculture->induction incubation Incubate for Induction induction->incubation measurement Measure Fluorescence and OD600 incubation->measurement analysis Data Analysis (Specific Fluorescence) measurement->analysis end End analysis->end

Caption: A flowchart of the experimental workflow for an AHL reporter assay.

References

Unveiling the Structural Secrets of Bacterial Communication: A Comparative Guide to N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of bacterial communication is paramount in the quest for novel antimicrobial strategies. At the heart of this communication in many Gram-negative bacteria lies a class of signaling molecules known as N-acyl-homoserine lactones (AHLs). This guide provides a detailed comparison of the structural activity relationship (SAR) of a specific AHL, N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone, and its synthetic analogs. By dissecting how modifications to its structure impact biological activity, we can glean valuable insights for the rational design of potent quorum sensing (QS) modulators.

This compound is a key signaling molecule involved in quorum sensing, a process that allows bacteria to coordinate gene expression based on population density. This coordinated behavior is often linked to virulence, biofilm formation, and antibiotic resistance, making the QS system an attractive target for antimicrobial intervention. The general structure of AHLs consists of a conserved homoserine lactone ring coupled to an acyl side chain of varying length and substitution.[1] The specificity of the interaction between an AHL and its cognate receptor protein, typically a LuxR-type transcriptional regulator, is largely determined by the nature of this acyl chain.

Comparative Analysis of Biological Activity

The biological activity of this compound and its synthetic analogs is typically assessed by their ability to either activate (agonize) or inhibit (antagonize) QS-regulated processes. These activities are often quantified using reporter gene assays, where the expression of a reporter gene (e.g., for bioluminescence or a fluorescent protein) is placed under the control of a QS-regulated promoter. Other methods include measuring the inhibition of virulence factor production or biofilm formation.[2][3]

The following tables summarize the quantitative data on the biological activity of various synthetic analogs compared to their natural counterparts. These modifications primarily focus on the acyl side chain, including alterations in length, the presence of substituents, and the replacement of the amide linkage.

Compound/AnalogModificationBioassay SystemActivity TypeQuantitative Data (% Inhibition, IC50, etc.)Reference
Reference Compounds
N-Hexanoyl-L-homoserine lactoneC6 acyl chainE. coli JB523 bioassayAgonistHigh activity[3]
N-Heptanoyl-L-homoserine lactoneC7 acyl chainE. coli JB523 bioassayAgonistHigh activity[3]
N-(3-Oxohexanoyl)-L-homoserine lactone (OHHL)C6 acyl chain with 3-oxo groupE. coli JB523 bioassayAgonistSet to 100% relative fluorescence[3]
Halogenated Analogs
α-Chloro-N-hexanoyl-(S)-homoserine lactoneChlorine at α-position of C6 acyl chainE. coli JB523 bioassayAgonistReduced activity compared to natural analog[3]
α-Bromo-N-acyl-(S)-homoserine lactonesBromine at α-position of acyl chainE. coli JB523 bioassayAgonistReduced activity compared to natural analog[3]
α-Iodo-N-acyl-(S)-homoserine lactonesIodine at α-position of acyl chainE. coli JB523 bioassayAgonistLess active than chloro and bromo analogs[3]
Acyl Chain Modified Analogs
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamidePhenyl group on acyl chainP. aeruginosa PAO1InhibitorExcellent biofilm inhibition[2]
N-Sulfonyl derivativesSulfonamide linkage instead of amideC. violaceum CECT 494InhibitorPromising inhibitory activity[4]
N-Alkyl-N-sulfonyl homoserine lactoneN,N-disubstituted with alkyl and sulfonylC. violaceum CECT 494InhibitorPromising inhibitory activity[4]
Benzyl carbamate analogCarbamate linkage instead of amideC. violaceum CECT 494InhibitorActive[4]

Experimental Protocols

A fundamental understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for key experiments cited in the comparison of these AHL analogs.

Synthesis of N-Acylated Homoserine Lactones

A common method for the synthesis of N-acylated homoserine lactones involves the reaction of (S)-Homoserine lactone hydrobromide with a corresponding acid chloride under Schotten-Baumann conditions.[3] For analogs with modifications like α-halogenation, an alternative is the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)-mediated coupling of the appropriate α-halo fatty acid with (S)-homoserine lactone.[3]

Quorum Sensing Agonist Bioassay using E. coli JB523

This bioassay utilizes a reporter strain of E. coli that produces Green Fluorescent Protein (GFP) in response to the presence of AHLs.

  • Bacterial Culture: The E. coli JB523 reporter strain is grown overnight in a suitable medium.

  • Assay Preparation: The overnight culture is diluted to a specific optical density (OD).

  • Compound Addition: The test compounds (natural AHLs and their synthetic analogs) are added to the diluted culture at various concentrations. A known potent agonist like N-3-oxohexanoyl homoserine lactone (OHHL) is used as a positive control.[3]

  • Incubation: The cultures are incubated for a defined period to allow for GFP expression.

  • Measurement: GFP production is quantified by measuring fluorescence and normalizing it to the cell density (OD at 600 nm). The activity is often expressed as a percentage of the fluorescence induced by the positive control.[3]

Biofilm Inhibition Assay in Pseudomonas aeruginosa

This assay assesses the ability of synthetic analogs to inhibit the formation of biofilms, a key virulence factor in P. aeruginosa.

  • Bacterial Culture: P. aeruginosa PAO1 is grown overnight.

  • Assay Setup: The overnight culture is diluted and added to the wells of a microtiter plate.

  • Compound Treatment: The synthetic analogs are added to the wells at various concentrations. A known biofilm inhibitor or the solvent is used as a control.

  • Incubation: The plate is incubated statically for a period (e.g., 24 hours) to allow for biofilm formation.

  • Quantification: Non-adherent bacteria are washed away. The remaining biofilm is stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the amount of biofilm.[2] The percentage of inhibition is calculated relative to the control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in quorum sensing and its inhibition is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the canonical LuxI/LuxR quorum sensing pathway and a typical experimental workflow for screening QS inhibitors.

QuorumSensingPathway cluster_bacteria Gram-Negative Bacterium cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) AHL AHL (Autoinducer) LuxI->AHL Synthesis LuxR LuxR (Receptor) AHL->LuxR Binding AHL_out AHL AHL->AHL_out Diffusion out (Low cell density) AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Target DNA Promoter AHL_LuxR->DNA Binds to Genes Quorum Sensing Regulated Genes DNA->Genes Activates Transcription AHL_out->AHL Diffusion in (High cell density) QSI_Screening_Workflow start Start: Library of Synthetic Analogs primary_screen Primary Screening (e.g., Reporter Gene Assay) start->primary_screen hits Initial Hits (Active Compounds) primary_screen->hits secondary_screen Secondary Screening (e.g., Biofilm Inhibition, Virulence Factor Assay) hits->secondary_screen Yes sar_analysis Structure-Activity Relationship (SAR) Analysis hits->sar_analysis No (Inactive) active_compounds Confirmed Active Compounds secondary_screen->active_compounds secondary_screen->sar_analysis No (Inactive) active_compounds->sar_analysis Yes lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Potent QS Inhibitor Candidates lead_optimization->end

References

A Comparative Analysis of Gene Expression Profiles Induced by Different Long-Chain Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of different long-chain acyl-homoserine lactones (AHLs) on bacterial gene expression. Long-chain AHLs are critical signaling molecules in quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation.[1][2] Understanding the specific transcriptomic changes induced by various long-chain AHLs is crucial for the development of novel anti-virulence and anti-biofilm strategies. This document synthesizes available experimental data to compare the gene expression profiles induced by three representative long-chain AHLs: N-decanoyl-L-homoserine lactone (C10-HSL), N-dodecanoyl-L-homoserine lactone (C12-HSL), and N-tetradecanoyl-L-homoserine lactone (C14-HSL).

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes the differential gene expression patterns in a model Gram-negative bacterium, such as Pseudomonas aeruginosa, in response to treatment with C10-HSL, C12-HSL, and C14-HSL. The data is compiled from multiple transcriptomic (RNA-seq) studies and represents a qualitative and quantitative synthesis of the known effects of these signaling molecules. The expression changes are relative to an untreated control.

Gene CategoryKey GenesC10-HSLC12-HSLC14-HSLFunction
Virulence Factors lasA, lasB, rhlA, rhlB, phzA1-G1Moderately UpregulatedStrongly UpregulatedModerately UpregulatedProduction of elastase, rhamnolipids, and pyocyanin, contributing to tissue damage and pathogenesis.[3]
Biofilm Formation pelA-G, pslA-OUpregulatedStrongly UpregulatedUpregulatedSynthesis of exopolysaccharides that form the biofilm matrix, providing structural integrity and protection.
Type III Secretion System exoS, exoT, exoU, exoYSlightly UpregulatedModerately UpregulatedSlightly UpregulatedInjection of toxins into host cells, leading to cytotoxicity and immune evasion.
Motility fliC, fleQDownregulatedStrongly DownregulatedDownregulatedRepression of flagellar synthesis, promoting a sessile, biofilm-associated lifestyle.
Iron Acquisition pvdA, pchAUpregulatedStrongly UpregulatedUpregulatedUpregulation of siderophore biosynthesis genes to scavenge iron, an essential nutrient, from the host environment.
Stress Response rpoS, katASlightly UpregulatedModerately UpregulatedSlightly UpregulatedExpression of genes involved in tolerance to oxidative and other environmental stresses.

Note: "Strongly Upregulated/Downregulated" refers to a fold change of >4, "Moderately Upregulated/Downregulated" to a fold change of 2-4, and "Slightly Upregulated/Downregulated" to a fold change of 1.5-2. The data is illustrative and compiled from multiple sources.

Mandatory Visualization

Below are diagrams illustrating the AHL-mediated quorum sensing signaling pathway and a typical experimental workflow for comparative transcriptomic analysis.

AHL_Signaling_Pathway AHL-Mediated Quorum Sensing Signaling Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL Long-Chain AHL LuxI->AHL Synthesis LuxR LuxR-type Receptor AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR AHL->AHL_LuxR AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion/ Efflux DNA Target Gene Promoters AHL_LuxR->DNA Binds Genes Virulence, Biofilm, etc. Genes DNA->Genes Activates Transcription AHL_ext->AHL Uptake Experimental_Workflow Comparative Transcriptomics Experimental Workflow cluster_treatment AHL Treatment start Bacterial Culture (e.g., P. aeruginosa) Control Control (Vehicle) start->Control C10 C10-HSL start->C10 C12 C12-HSL start->C12 C14 C14-HSL start->C14 harvest Harvest Cells at Mid-Exponential Phase Control->harvest C10->harvest C12->harvest C14->harvest rna_extraction Total RNA Extraction harvest->rna_extraction rna_quality RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_quality library_prep RNA-seq Library Preparation rna_quality->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis (Mapping, DEG, Pathway Analysis) sequencing->data_analysis results Comparative Gene Expression Profiles data_analysis->results

References

A Comparative Analysis of the Biological Activity of N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone and Its Enantiomers in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the stereoisomers of the quorum-sensing molecule N-(3-Hydroxytetradecanoyl)-homoserine lactone (3-OH-C14-HSL) reveals significant differences in their ability to mediate bacterial communication. This guide synthesizes available data on the racemic mixture (DL-form) versus its constituent enantiomers, highlighting the stereospecificity of bacterial receptor systems and the implications for designing targeted quorum-sensing modulators.

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a process of bacterial cell-to-cell communication that orchestrates collective behaviors such as biofilm formation and virulence factor production. The specific structure of the AHL molecule, including the length of the acyl chain and substitutions, dictates its interaction with cognate LuxR-type receptor proteins.[1][2] This guide focuses on N-(3-Hydroxytetradecanoyl)-homoserine lactone (3-OH-C14-HSL), a long-chain AHL, and dissects the biological significance of its chirality.

Stereochemistry Dictates Agonist and Antagonist Activity

The N-(3-Hydroxytetradecanoyl)-homoserine lactone molecule possesses two chiral centers: one at the C-3 position of the tetradecanoyl chain and another in the homoserine lactone (HSL) ring. This gives rise to four possible stereoisomers. It is widely established that the L-enantiomer of the homoserine lactone ring is the biologically active form for most AHL-mediated quorum sensing. Structures lacking the L-configuration at this chiral center are often reported to be devoid of activity.

While direct comparative quantitative data for the enantiomers of 3-OH-C14-HSL is not extensively available in the public domain, structure-activity relationship studies on analogous AHLs provide strong evidence for the critical role of stereochemistry. For instance, studies on other AHLs have shown that the (R)-configuration at the 3-hydroxy position of the acyl chain is often the more potent agonist of LuxR-type receptors.

Comparative Biological Activity Data

To illustrate the differential activity of the racemic mixture versus a potential pure enantiomer, the following table summarizes hypothetical comparative data based on established trends in AHL activity. This data is presented for illustrative purposes to highlight the expected differences in potency.

CompoundTarget ReceptorBioassayEC50 / IC50 (nM)Activity Type
N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (Racemic)LasR (P. aeruginosa)Reporter Gene Assay500Agonist
(3R)-N-(L-homoserinyl)-3-hydroxytetradecanamideLasR (P. aeruginosa)Reporter Gene Assay100Agonist
(3S)-N-(L-homoserinyl)-3-hydroxytetradecanamideLasR (P. aeruginosa)Reporter Gene Assay>10000Weak/Inactive
This compound (Racemic)LasR (P. aeruginosa)Biofilm Formation Assay750Agonist
(3R)-N-(L-homoserinyl)-3-hydroxytetradecanamideLasR (P. aeruginosa)Biofilm Formation Assay150Agonist
(3S)-N-(L-homoserinyl)-3-hydroxytetradecanamideLasR (P. aeruginosa)Biofilm Formation Assay>10000Weak/Inactive

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

The biological activity of AHLs is mediated through their binding to LuxR-type transcriptional regulators. This interaction typically leads to the dimerization of the receptor, which then binds to specific DNA sequences (lux boxes) to activate the transcription of target genes.

Signaling_Pathway cluster_cell Bacterial Cell AHL 3-OH-C14-HSL (Extracellular) Membrane Cell Membrane LuxR_inactive LuxR-type Receptor (Inactive) AHL_bound AHL-LuxR Complex LuxR_inactive->AHL_bound Binding Dimer Dimerized AHL-LuxR Complex AHL_bound->Dimer Dimerization lux_box lux box (DNA) Dimer->lux_box Binding Gene_Expression Target Gene Expression lux_box->Gene_Expression Activation Phenotype Quorum Sensing Phenotype (e.g., Biofilm Formation) Gene_Expression->Phenotype Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Racemic Synthesis of N-(3-Hydroxytetradecanoyl) -DL-homoserine lactone Reporter_Assay Quorum Sensing Reporter Gene Assay (e.g., LuxR-based) Racemic->Reporter_Assay Biofilm_Assay Biofilm Formation Assay Racemic->Biofilm_Assay Enantiomers Chiral Synthesis of (3R)- and (3S)- enantiomers of N-(L-homoserinyl)-3- hydroxytetradecanamide Enantiomers->Reporter_Assay Enantiomers->Biofilm_Assay EC50_determination Determination of EC50 / IC50 values Reporter_Assay->EC50_determination Biofilm_Assay->EC50_determination Comparison Comparative Analysis of Potency and Efficacy EC50_determination->Comparison

References

A Comparative Guide to the Antagonistic Activity of N-(3-Hydroxytetradecanoyl)-DL-homoserine Lactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). This communication system regulates various physiological processes, including biofilm formation and the production of virulence factors. Consequently, the targeted inhibition of QS through the use of AHL analogs presents a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. This guide provides a comparative assessment of the antagonistic activity of various analogs of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone and other related AHLs, supported by experimental data and detailed methodologies.

Quorum Sensing Signaling Pathway

In Gram-negative bacteria, the canonical LuxI/LuxR-type quorum sensing system is a central regulatory circuit. A LuxI-like synthase produces a specific N-acyl-homoserine lactone (AHL) autoinducer. As the bacterial population density increases, the extracellular concentration of the AHL reaches a threshold, leading to its binding to a cognate LuxR-like transcriptional regulator protein. This AHL-protein complex then modulates the expression of target genes, leading to a coordinated population-level behavior.

QuorumSensingPathway cluster_bacteria Gram-Negative Bacterium cluster_extracellular Extracellular Environment LuxI LuxI-like Synthase AHL AHL (Autoinducer) LuxI->AHL Synthesis LuxR LuxR-like Receptor Complex AHL-LuxR Complex LuxR->Complex AHL->LuxR Binding AHL->Complex AHL_out AHL Accumulation AHL->AHL_out Diffusion (Low Cell Density) DNA Target DNA Complex->DNA Binds to Genes Virulence & Biofilm Genes DNA->Genes Regulates Transcription AHL_out->AHL Diffusion (High Cell Density)

Caption: General mechanism of AHL-mediated quorum sensing in Gram-negative bacteria.

Comparative Antagonistic Activity of AHL Analogs

The antagonistic activity of various AHL analogs has been evaluated using different biological assays. The following table summarizes the inhibitory effects of selected analogs from published studies. The activity is often reported as the concentration required for 50% inhibition (IC50) or the percentage of inhibition at a specific concentration.

Analog ClassCompoundTarget Organism/SystemAssayAntagonistic ActivityReference
Acyl Chain Modified N-Nonanoyl-cyclopentylamide (C9-CPA)Serratia marcescens AS-1Prodigiosin ProductionStrong inhibition[1]
C10-HSLChromobacterium violaceumViolacein ProductionAntagonist[2]
C8-HSLAgrobacterium tumefaciensTraR activityPotent antagonist[3]
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamidePseudomonas aeruginosa PAO1Biofilm Formation, Virulence Factor ProductionExcellent performance[4][5]
Ring Modified N-(4-bromophenylacetanoyl)-L-homoserine lactone (4-Br-PHL)Pseudomonas aeruginosaQuorum SensingPositive control antagonist[4]
Halogenated FuranonesSerratia marcescens AS-1Quorum SensingLess effective than C9-CPA[1]
Heterocyclic Tetrazole derivativesPseudomonas aeruginosa (LasR)LasR InhibitionIC50 up to 30 nM[6]
Triazole derivativesPseudomonas aeruginosa (LasR)LasR InhibitionIC50 up to 2.6 µM[6]
α-Halogenated α-Iodo lactones (8c, 8d)Escherichia coli JB523GFP Production25% decrease at 50 µM[7]
α-Bromo lactones (6a, 6d)Escherichia coli JB523GFP ProductionSmall decrease in activity[7]

Experimental Protocols

The assessment of the antagonistic activity of AHL analogs involves a series of well-defined experimental procedures.

General Workflow for Screening QS Antagonists

QSI_Screening_Workflow cluster_workflow Screening Workflow for Quorum Sensing Antagonists start Synthesize AHL Analogs primary_screen Primary Screening (e.g., Biosensor Strain Assay) start->primary_screen active_compounds Identify Active Compounds primary_screen->active_compounds secondary_screen Secondary Screening (Virulence & Biofilm Assays) active_compounds->secondary_screen Active end Candidate Drug active_compounds->end Inactive confirmed_hits Confirmed Hits secondary_screen->confirmed_hits sar_study Structure-Activity Relationship (SAR) Studies confirmed_hits->sar_study lead_optimization Lead Optimization sar_study->lead_optimization lead_optimization->end

Caption: A typical workflow for the discovery and development of AHL analog-based QS inhibitors.

Synthesis of N-Acyl-Homoserine Lactone (AHL) Analogs

The synthesis of AHL analogs generally involves the acylation of the homoserine lactone ring with various acyl chains.[4][5] A common method involves the reaction of a desired carboxylic acid with L-homoserine lactone hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine (TEA) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4] Structural modifications can be introduced by using different starting carboxylic acids to vary the acyl chain length, introduce aromatic rings, or add functional groups like halogens.[4][7][8]

Quorum Sensing Inhibition Assays

These assays utilize reporter strains of bacteria that produce a quantifiable signal in response to specific AHLs. Antagonistic activity is measured by the reduction of this signal in the presence of the test compound and a known concentration of the cognate AHL.

  • Chromobacterium violaceum Assay: C. violaceum produces a purple pigment called violacein in response to C6-HSL.[2]

    • C. violaceum is grown overnight in LB broth.

    • The overnight culture is diluted and mixed with molten soft agar.

    • The soft agar is poured over LB agar plates.

    • Wells are made in the agar, and different concentrations of the analog are added along with a fixed concentration of C6-HSL.

    • Plates are incubated, and the inhibition of violacein production is observed as a colorless zone around the well. The diameter of this zone is measured to quantify the antagonistic activity.[9]

  • Agrobacterium tumefaciens Reporter Assay: An A. tumefaciens strain carrying a traG-lacZ fusion and a Ti plasmid is often used. The expression of β-galactosidase is dependent on the TraR protein and its cognate AHL, 3-oxo-C8-HSL.[3]

    • The reporter strain is grown in the presence of a fixed concentration of 3-oxo-C8-HSL and varying concentrations of the analog.

    • After incubation, the cells are lysed, and the β-galactosidase activity is measured using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • A decrease in β-galactosidase activity indicates antagonistic activity.[3]

Pseudomonas aeruginosa is a common opportunistic pathogen whose virulence is regulated by QS.

  • Pyocyanin Quantification:

    • P. aeruginosa PAO1 is grown in a suitable broth medium in the presence of the test analog.[10]

    • After incubation, the culture is centrifuged, and the supernatant is collected.

    • Pyocyanin is extracted from the supernatant with chloroform, followed by re-extraction into an acidic aqueous solution (0.2 M HCl).

    • The absorbance of the acidic solution is measured at 520 nm. A reduction in absorbance compared to the control indicates inhibition of pyocyanin production.[5][10]

  • Elastase Activity Assay:

    • P. aeruginosa PAO1 is cultured with the test compounds.

    • The cell-free supernatant is collected.

    • The elastolytic activity in the supernatant is measured using Elastin-Congo Red as a substrate.

    • The mixture is incubated, and undigested substrate is precipitated.

    • The absorbance of the supernatant is measured at 495 nm. A lower absorbance value signifies reduced elastase activity.[5]

  • Crystal Violet Staining Method:

    • P. aeruginosa PAO1 is grown in microtiter plates in the presence of the AHL analogs.[5]

    • After incubation, the planktonic cells are removed by washing with phosphate-buffered saline (PBS).

    • The remaining biofilm is stained with crystal violet solution.

    • Excess stain is washed away, and the bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).

    • The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 570 nm or 595 nm) to quantify the biofilm biomass. A decrease in absorbance indicates biofilm inhibition.[5]

Structure-Activity Relationship (SAR)

The antagonistic activity of AHL analogs is highly dependent on their chemical structure. Several studies have elucidated key structural features that contribute to their inhibitory potential:

  • Acyl Chain: The length and functionality of the acyl chain are critical. Often, analogs with acyl chains longer than the native AHL act as antagonists.[2] The introduction of aromatic rings, such as a phenyl group, can enhance antagonistic activity.[4][8] Substituents on the aromatic ring, particularly electron-withdrawing and lipophilic groups at the 4-position, have been shown to increase potency.[4]

  • Lactone Ring: The homoserine lactone ring is generally considered important for binding to the LuxR-type receptor. However, modifications to the ring, such as replacing it with a cyclopentylamide, have yielded potent antagonists.[1] The stereochemistry of the lactone ring also plays a role, with the natural L-form typically being more active, though inversion of stereochemistry does not always abolish antagonistic activity.[8]

  • Linker: An elastic spacer of at least one carbon between the homoserine lactone ring and an aromatic ring in the acyl chain can contribute to optimal inhibitory activity.[4]

References

In vivo validation of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone function in a model organism

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (3-OH-C14-HSL) with other quorum sensing (QS) molecules, focusing on its in vivo validation in the model organism Caenorhabditis elegans. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations of relevant signaling pathways.

Introduction to this compound and Quorum Sensing

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] This coordinated behavior includes the regulation of virulence factors, biofilm formation, and production of exopolysaccharides.[1] this compound is a specific AHL molecule that plays a crucial role in the QS systems of various Gram-negative bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa.

Comparative Analysis of AHLs in an In Vivo Model

The nematode Caenorhabditis elegans has emerged as a powerful and convenient in vivo model for studying host-pathogen interactions and the role of bacterial virulence factors, including QS molecules. Its short lifespan, genetic tractability, and well-defined innate immune system make it an ideal system for high-throughput screening and validation of compounds that modulate bacterial pathogenicity.

Quantitative Comparison of AHL Effects on C. elegans Survival

The following table summarizes the in vivo effects of different AHLs and AHL analogs on the survival of C. elegans infected with P. aeruginosa. This data highlights the differential impact of various QS signals on virulence.

CompoundConcentration (µM)Effect on C. elegans Survival (24h post-infection)Reference
This compound (3-OH-C14-HSL) Data not available for direct comparisonExpected to contribute to P. aeruginosa virulence and decrease worm survival.-
Compound 1 (AHL analog) 200Moderate increase in survival rate compared to untreated control.[2]
Compound 3 (AHL analog) 200Significant increase in survival rate compared to untreated control.[2]
Compound 10 (AHL analog) 200~52% survival rate, showing a strong protective effect.[2]
Untreated Control (P. aeruginosa PAO1 infection) -0% survival rate.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo validation studies. Below are protocols for key experiments.

C. elegans Survival Assay for In Vivo Validation of AHL Function

This protocol is adapted from established methods for studying P. aeruginosa virulence in C. elegans.[3][4][5][6]

Materials:

  • C. elegans N2 (wild-type) strain

  • Escherichia coli OP50 (standard food source for C. elegans)

  • Pseudomonas aeruginosa PAO1 or PA14 strain

  • Nematode Growth Medium (NGM) agar plates

  • Luria-Bertani (LB) broth

  • This compound (and other AHLs for comparison)

  • Solvent for AHLs (e.g., DMSO)

  • M9 buffer

  • Platinum wire worm pick

  • Incubator

Procedure:

  • Worm Synchronization: Grow synchronized populations of C. elegans to the L4 stage at 20°C on NGM plates seeded with E. coli OP50.

  • Bacterial Lawn Preparation:

    • Inoculate P. aeruginosa into LB broth and grow overnight at 37°C with shaking.

    • Spread 10-20 µL of the overnight culture onto slow-killing (NGM) or fast-killing (PGS) agar plates.

    • Incubate the plates at 37°C for 12-24 hours to establish a bacterial lawn.

  • Compound Administration:

    • Prepare stock solutions of this compound and other test compounds in an appropriate solvent.

    • The compound can be administered in two ways:

      • Mixed with Bacteria: Add the desired concentration of the compound to the P. aeruginosa culture before plating.

      • Topical Application: Apply a solution of the compound directly to the surface of the bacterial lawn and allow it to dry.

    • A solvent control should be included.

  • Infection:

    • Transfer 20-30 synchronized L4 worms to each experimental and control plate.

    • Incubate the plates at 25°C.

  • Scoring Survival:

    • Score the number of live and dead worms every 12 or 24 hours. Worms that do not respond to gentle prodding with a platinum wire are considered dead.

    • Transfer surviving worms to fresh plates daily to prevent progeny from confounding the results.

  • Data Analysis:

    • Calculate the percentage of survival at each time point.

    • Plot survival curves (Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare the survival rates between different treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Pseudomonas aeruginosa Quorum Sensing Signaling Pathway

This diagram illustrates the hierarchical Las and Rhl quorum-sensing systems in P. aeruginosa, which are involved in the regulation of virulence factors. The Las system, regulated by 3-oxo-C12-HSL, positively regulates the Rhl system, which is controlled by C4-HSL.[7][8][9] Although not the primary autoinducer for these specific systems, other AHLs like 3-OH-C14-HSL can be produced by various bacterial species and potentially influence these pathways.

G P. aeruginosa Quorum Sensing Cascade LasI LasI Synthase AHL_3_oxo_C12 3-oxo-C12-HSL LasI->AHL_3_oxo_C12 Synthesizes LasR LasR Receptor Virulence_Las Virulence Genes (e.g., elastase, protease) LasR->Virulence_Las Activates RhlI RhlI Synthase LasR->RhlI Positively Regulates RhlR RhlR Receptor LasR->RhlR Positively Regulates AHL_3_oxo_C12->LasR Binds to AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes Virulence_Rhl Virulence Genes (e.g., rhamnolipids, pyocyanin) RhlR->Virulence_Rhl Activates AHL_C4->RhlR Binds to

Caption: Hierarchical quorum-sensing network in P. aeruginosa.

Experimental Workflow for In Vivo Validation in C. elegans

This workflow outlines the key steps for assessing the in vivo function of this compound using the C. elegans model.

G C. elegans Survival Assay Workflow A Synchronize C. elegans to L4 Stage D Infect C. elegans with Treated P. aeruginosa A->D B Prepare P. aeruginosa Bacterial Lawn C Administer Test Compound (e.g., 3-OH-C14-HSL) B->C C->D E Incubate at 25°C D->E F Score Worm Survival (Daily) E->F G Data Analysis: Survival Curves & Statistics F->G

Caption: Workflow for in vivo validation using C. elegans.

Conclusion

The in vivo validation of this compound function is critical for understanding its role in bacterial pathogenesis and for the development of novel anti-virulence therapies. The C. elegans model provides a robust and efficient platform for such studies. While direct comparative data for 3-OH-C14-HSL is still needed, the provided protocols and comparative framework offer a solid foundation for researchers to investigate its specific effects and to compare its activity with other AHLs. The visualization of the underlying signaling pathways and experimental procedures further aids in the design and interpretation of these crucial experiments.

References

Safety Operating Guide

Personal protective equipment for handling N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for N-(3-Hydroxytetradecanoyl)-DL-homoserine lactone (CAS 172670-99-4). As a member of the N-acyl-homoserine lactone (AHL) family, this compound is a crucial tool in studying bacterial quorum sensing, a cell-to-cell communication process that regulates gene expression in many gram-negative bacteria.[1] Adherence to strict safety protocols is mandatory due to its acute oral toxicity.

Immediate Safety Information

Hazard Classification: this compound is classified as Acute Toxicity, Oral, Category 3 .

Signal Word: Danger

Hazard Statement: H301 - Toxic if swallowed.

Pictogram: GHS06 (Skull and Crossbones)

Personal Protective Equipment (PPE) and Handling

Given the compound's acute oral toxicity, engineering controls (such as a fume hood) should be the primary method of exposure control. When handling the solid powder, the following personal protective equipment is essential.

PPE CategorySpecificationRationale
Eye Protection Chemical safety glasses or goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.Protects eyes from contact with the powdered substance.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) meeting EN 374 standards. Inspect gloves prior to use.Prevents skin contact. Use proper glove removal technique to avoid contaminating skin.
Body Protection Laboratory coat. For larger quantities or where significant dust generation is possible, consider impervious clothing.Minimizes the risk of skin contamination.
Respiratory Protection For operations where dust may be generated, a NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is recommended.Prevents inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Read and understand the available safety information thoroughly.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work within a properly functioning chemical fume hood to minimize inhalation exposure.

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling the Solid Compound:

    • The compound is typically a white to off-white powder.

    • Store the container locked up and in a cool, dry, well-ventilated area at -20°C for long-term stability.

    • When weighing or transferring the powder, do so carefully to avoid creating dust.

    • Do not eat, drink, or smoke in the handling area.

  • Creating Solutions:

    • This compound is soluble in organic solvents such as Dimethylformamide (DMF) and acetonitrile.

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

    • Clean the work area and decontaminate any equipment used.

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Do not induce vomiting.
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused Product:

    • Dispose of surplus and non-recyclable solutions to a licensed disposal company.

    • Do not allow the product to enter drains.

  • Contaminated Materials:

    • Contaminated labware, PPE (gloves, etc.), and other materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance:

    • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Visualization of a Generalized Quorum Sensing Pathway

This compound is an autoinducer in bacterial quorum sensing. The diagram below illustrates a generalized workflow of how AHL molecules like this one regulate gene expression. At low cell density, the autoinducer diffuses out of the cell. As the bacterial population grows, the concentration of the autoinducer increases, causing it to diffuse back into the cells and bind to a transcriptional regulator, which then activates or represses target gene expression.[2]

QuorumSensingWorkflow cluster_0 Low Cell Density cluster_1 High Cell Density LuxI_Synthase_Low AHL Synthase (LuxI-type) AHL_Low AHL (Autoinducer) Extracellular_AHL_Low Low Extracellular AHL Concentration AHL_Low->Extracellular_AHL_Low Diffusion Out AHL_Synthase_Low AHL_Synthase_Low AHL_Synthase_Low->AHL_Low Synthesis LuxR_Low Transcriptional Regulator (LuxR-type) Target_Genes_Low Target Genes OFF LuxI_Synthase_High AHL Synthase (LuxI-type) AHL_High AHL (Autoinducer) Extracellular_AHL_High High Extracellular AHL Concentration AHL_High->Extracellular_AHL_High Diffusion LuxR_High Transcriptional Regulator (LuxR-type) AHL_High->LuxR_High Binding Complex AHL-LuxR Complex AHL_Synthase_High AHL_Synthase_High AHL_Synthase_High->AHL_High Synthesis Extracellular_AHL_High->AHL_High Diffusion In Target_Genes_High Target Genes ON (e.g., Biofilm Formation, Virulence Factors) Complex->Target_Genes_High Activation Low Cell Density Low Cell Density High Cell Density High Cell Density

Caption: Generalized workflow of AHL-mediated quorum sensing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.